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3-acetylpyridin-2(1H)-one

Cat. No.: B057935
CAS No.: 62838-65-7
M. Wt: 137.14 g/mol
InChI Key: PYKHYSXTVOVOHV-UHFFFAOYSA-N
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Description

3-Acetylpyridin-2(1H)-one is a versatile and high-value heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology research. This compound features a privileged N-heterocyclic carbonyl (NHC) motif, making it a key precursor and building block for the synthesis of diverse compound libraries. Its primary research applications include serving as a core structure in the development of kinase inhibitors, where the 2-pyridone ring can act as an efficient hinge-binding motif, mimicking adenine's interactions in ATP-binding pockets. Researchers utilize this compound to explore structure-activity relationships (SAR) in programs targeting protein kinases, bromodomains, and other pharmacologically relevant enzymes. The acetyl group at the 3-position provides a synthetically tractable handle for further functionalization via condensation, nucleophilic addition, or cyclization reactions, enabling the rapid generation of fused or substituted heterocyclic systems. Its mechanism of action in biological assays is highly context-dependent on the final synthesized derivative, but the core scaffold itself is recognized for its ability to confer favorable physicochemical properties and engage in critical hydrogen bonding interactions with biological targets. This makes this compound an indispensable tool for drug discovery scientists focused on hit identification, lead optimization, and the exploration of novel chemical space for therapeutic intervention.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B057935 3-acetylpyridin-2(1H)-one CAS No. 62838-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKHYSXTVOVOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489719
Record name 3-Acetylpyridin-2(1H)-one
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62838-65-7
Record name 3-Acetylpyridin-2(1H)-one
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Record name 3-Acetylpyridin-2(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-acetylpyridin-2(1H)-one, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 3-cyanopyridin-2(1H)-one, followed by its conversion to the final product.

Step 1: Synthesis of 3-cyanopyridin-2(1H)-one

The initial step focuses on the creation of the 3-cyanopyridin-2(1H)-one scaffold. A common and effective method for this is the cyclocondensation reaction of ethyl 2-cyano-3-ethoxyacrylate with formamide. This approach provides a straightforward route to the pyridone ring system.

Experimental Protocol: Synthesis of 3-cyanopyridin-2(1H)-one

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Formamide

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • A mixture of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) and formamide (excess, acting as both reactant and solvent) is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water and acidified with hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with cold water, and dried to afford 3-cyanopyridin-2(1H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for the Synthesis of 3-cyanopyridin-2(1H)-one
ParameterValue
Reactants Ethyl 2-cyano-3-ethoxyacrylate, Formamide
Reaction Type Cyclocondensation
Typical Yield 60-70%
Physical State Solid

Step 2: Synthesis of this compound

The second and final step involves the conversion of the cyano group at the 3-position of the pyridone ring into an acetyl group. This transformation is effectively achieved through a Grignard reaction, a classic method for forming carbon-carbon bonds. The nitrile group reacts with a methylmagnesium halide (e.g., methylmagnesium bromide) to form an imine intermediate, which is subsequently hydrolyzed to yield the desired ketone. This reaction is analogous to the synthesis of 3-acetylpyridine-2(1H)-thiones from their corresponding 3-cyano precursors using methyllithium, indicating the feasibility of this approach for the oxygen-containing analogue.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-cyanopyridin-2(1H)-one

  • Methylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • A solution of 3-cyanopyridin-2(1H)-one (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • A solution of methylmagnesium bromide (approximately 1.2-1.5 equivalents) in THF or diethyl ether is added dropwise to the cooled solution of the starting material.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period, with the progress monitored by TLC.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is then treated with aqueous hydrochloric acid and heated to facilitate the hydrolysis of the intermediate imine to the ketone.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data for the Synthesis of this compound
ParameterValue
Reactants 3-cyanopyridin-2(1H)-one, Methylmagnesium bromide
Reaction Type Grignard Reaction followed by Hydrolysis
Reported Yield 50-65% (Estimated based on analogous reactions)
Physical State Solid

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic route and the mechanism of the key transformation step.

Synthesis_Pathway Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate 3-cyanopyridin-2(1H)-one 3-cyanopyridin-2(1H)-one Ethyl 2-cyano-3-ethoxyacrylate->3-cyanopyridin-2(1H)-one Formamide, Reflux This compound This compound 3-cyanopyridin-2(1H)-one->this compound 1. CH3MgBr, THF 2. H3O+

Caption: Overall synthesis pathway for this compound.

Grignard_Mechanism cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Hydrolysis 3-cyanopyridin-2(1H)-one 3-cyanopyridin-2(1H)-one Imine Intermediate Imine Intermediate 3-cyanopyridin-2(1H)-one->Imine Intermediate CH3MgBr Imine_Intermediate_2 Imine Intermediate This compound This compound Imine_Intermediate_2->this compound H3O+

Caption: Mechanism of the Grignard reaction and hydrolysis step.

References

An In-depth Technical Guide to 3-acetylpyridin-2(1H)-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-acetylpyridin-2(1H)-one (CAS No: 62838-65-7). Due to the limited availability of direct experimental data for this specific compound, this document combines available information with theoretical knowledge and data from analogous structures to present a thorough profile. This guide covers the compound's structure, including its crucial tautomeric relationship with 3-acetyl-2-hydroxypyridine, its physicochemical properties, and proposed experimental protocols for its synthesis and characterization. All quantitative data is summarized for clarity, and key relationships are visualized using diagrams.

Chemical Structure and Tautomerism

This compound is a heterocyclic compound featuring a pyridine ring substituted with an acetyl group at the 3-position and a carbonyl group at the 2-position. A key characteristic of this molecule is its existence in equilibrium with its tautomeric form, 3-acetyl-2-hydroxypyridine. The pyridin-2(1H)-one form is generally considered the more stable tautomer in most conditions.

The structure and basic identifiers of this compound are as follows:

  • IUPAC Name: 3-acetyl-1H-pyridin-2-one[]

  • CAS Number: 62838-65-7[][2]

  • Molecular Formula: C₇H₇NO₂[][2]

  • Canonical SMILES: CC(=O)C1=CC=CNC1=O[]

  • InChI Key: PYKHYSXTVOVOHV-UHFFFAOYSA-N[]

The tautomeric equilibrium between the pyridone and hydroxypyridine forms is a fundamental aspect of its chemistry, influencing its reactivity and potential biological activity.

Caption: Tautomeric equilibrium of this compound.

Chemical Properties

While specific experimental data for this compound is scarce, some properties have been computed or are available from suppliers. It is important to distinguish these from the well-documented properties of its isomer, 3-acetylpyridine (CAS 350-03-8).

PropertyValueSource
Molecular Weight 137.14 g/mol [][2]
Physical Form Solid
Boiling Point 328.725 °C at 760 mmHg (Computed)[]
Density 1.218 g/cm³ (Computed)[]
LogP 0.57750 (Computed)[]
Exact Mass 137.047678466[]

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

synthesis start 3-Cyano-2-hydroxypyridine reagent 1. CH3Li or CH3MgBr in Ether 2. Acidic Workup (e.g., aq. NH4Cl) start->reagent product This compound reagent->product

Caption: Proposed synthesis of this compound.

Methodology:

  • Reaction Setup: To a solution of 3-cyano-2-hydroxypyridine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, a solution of methyl lithium (or methylmagnesium bromide) in diethyl ether is added dropwise with stirring.

  • Reaction Progression: The reaction mixture is allowed to stir at 0 °C for a specified period and then gradually warmed to room temperature to ensure the completion of the addition reaction to the nitrile group.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization

The characterization of the synthesized this compound would rely on standard spectroscopic techniques. Below are the expected spectral characteristics.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the acetyl group (a singlet), and distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of the ring protons would be indicative of their positions relative to the substituents. The N-H proton of the pyridone ring would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (one from the acetyl group and one from the pyridone ring), the methyl carbon, and the carbons of the pyridine ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for:

  • The N-H stretching vibration of the amide group in the pyridone ring.

  • The C=O stretching vibrations for both the ketone and the amide carbonyl groups.

  • C-H stretching and bending vibrations for the aromatic ring and the methyl group.

3.2.3. Mass Spectrometry (MS)

Mass spectrometric analysis should confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

Potential Applications

While the biological activity of this compound itself is not extensively documented, the pyridin-2(1H)-one scaffold is present in many biologically active compounds. Derivatives of this core structure are of interest in drug discovery for their potential as enzyme inhibitors and receptor modulators. Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry.[]

Conclusion

This compound is a heterocyclic compound of interest due to its structural features, particularly its tautomeric nature and its potential as a synthetic intermediate. While there is a notable lack of specific experimental data in the public domain, this guide provides a foundational understanding of its properties and structure based on available information and chemical principles. Further experimental investigation is warranted to fully elucidate its chemical and biological profile, which will be invaluable for its application in research and development.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the spectroscopic data for 3-acetylpyridin-2(1H)-one. Due to the limited availability of published spectra for this specific compound, this guide presents data for a closely related derivative, alongside a comprehensive analysis of the expected spectral characteristics based on its structure. Furthermore, it includes data for the analogous compound, 3-acetylpyridine, to provide a comparative reference. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Presentation

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the acetyl group protons, the protons on the pyridine ring, and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group and the pyridinone ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12br s1HN-H
~7.5-8.5m2HPyridine ring CH
~6.5-7.0t1HPyridine ring CH
~2.5s3H-COCH₃

Note: These are predicted values based on general principles of NMR spectroscopy and comparison with similar structures.

For a derivative, 3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, a singlet for the methyl protons has been reported at 2.3 ppm, and a singlet for a hydroxyl proton at 10.5 ppm.[1]

Table 2: ¹H NMR Spectral Data for 3-acetylpyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.22d1.8H-2
8.81dd4.8, 1.6H-6
8.29dt8.0, 1.9H-4
7.47ddd8.0, 4.8, 0.8H-5
2.66s--COCH₃

Solvent: CDCl₃. Data sourced from public databases.[2]

¹³C NMR Data

The ¹³C NMR spectrum of this compound will feature signals for the carbonyl carbons of the acetyl and pyridinone groups, as well as for the carbons of the pyridine ring and the methyl group.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~195-200Acetyl C=O
~160-165Pyridinone C=O
~140-150Pyridine ring C
~130-140Pyridine ring CH
~115-125Pyridine ring C
~105-115Pyridine ring CH
~25-30-COCH₃

Note: These are predicted values.

Table 4: ¹³C NMR Spectral Data for 3-acetylpyridine

Chemical Shift (δ) ppmAssignment
196.8C=O
154.1C-6
150.1C-2
135.9C-4
131.9C-3
123.7C-5
26.8-CH₃

Solvent: CDCl₃. Data sourced from public databases.[3][4]

IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O groups, and the C=C and C-N bonds of the aromatic ring.

Table 5: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400MediumN-H stretch
~1680-1700StrongAcetyl C=O stretch
~1640-1660StrongPyridinone C=O stretch
~1550-1600MediumC=C and C=N stretches

Note: These are predicted values.

Table 6: IR Spectral Data for 3-acetylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretch
~1690StrongC=O stretch
~1580, 1470, 1420MediumAromatic C=C/C=N stretch

Sample preparation: Neat (liquid film). Data sourced from public databases.[5]

Mass Spectrometry (MS) Data

The mass spectrum of this compound would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 7: Predicted MS Data for this compound

m/zRelative IntensityAssignment
137High[M]⁺ (Molecular Ion)
122Medium[M - CH₃]⁺
94Medium[M - COCH₃]⁺
43High[CH₃CO]⁺

Note: These are predicted fragmentation patterns.

Table 8: MS Data for 3-acetylpyridine

m/zRelative Intensity (%)Assignment
121100[M]⁺ (Molecular Ion)
10675[M - CH₃]⁺
7850[Pyridine]⁺
5160Fragmentation product of pyridine ring
4395[CH₃CO]⁺

Ionization method: Electron Ionization (EI). Data sourced from public databases.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of related 3-acetylpyridine-2(1H)-thiones.[7] This would involve the reaction of 3-cyanopyridin-2(1H)-one with an organometallic reagent such as methyllithium or a Grignard reagent like methylmagnesium bromide.

Procedure:

  • 3-Cyanopyridin-2(1H)-one is dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A solution of methyllithium (or another suitable methyl organometallic reagent) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the intermediate imine.

  • The reaction is then quenched by the addition of an aqueous acidic solution (e.g., dilute HCl).

  • The mixture is allowed to warm to room temperature and stirred to facilitate the hydrolysis of the imine to the ketone.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[8]

  • The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[9]

  • Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount of the solid sample (a few milligrams) is dissolved in a volatile solvent like methylene chloride or acetone.[1]

  • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the clean salt plate is typically recorded first and subtracted from the sample spectrum.

  • The spectrum is usually recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:

  • Mass spectra are acquired using a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • The instrument is operated in a mode to detect positive or negative ions, depending on the nature of the analyte.

  • The data is collected over a specific mass-to-charge (m/z) range.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crude Product Sample_Prep Sample Preparation Purification->Sample_Prep Pure Compound NMR_Analysis NMR Analysis (¹H, ¹³C) Sample_Prep->NMR_Analysis IR_Analysis IR Analysis Sample_Prep->IR_Analysis MS_Analysis MS Analysis Sample_Prep->MS_Analysis Data_Integration Data Integration and Structure Elucidation NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Final_Report Final Report Data_Integration->Final_Report Confirmed Structure

References

The Rising Therapeutic Potential of 3-Acetylpyridin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities of 3-acetylpyridin-2(1H)-one derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, details their therapeutic potential, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

The pyridine nucleus is a cornerstone in the development of numerous natural and synthetic therapeutic agents, including vitamins, coenzymes, and a wide array of pharmaceuticals.[1][2] Derivatives of this compound have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide synthesizes the current understanding of these compounds to facilitate further research and development.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound and related pyridin-2(1H)-one derivatives, providing a comparative view of their potency.

Table 1: Antiproliferative Activity of Pyridin-2(1H)-one Derivatives (IC50)

CompoundCell LineIC50 (µM)Reference
1-Phenyl-5-((m-tolylamino)methyl)pyridin-2(1H)-one (22)A549 (Lung Carcinoma)130[3]
Derivative 3bHCT-116 (Colon Carcinoma)6.55 ± 0.45[1]
HepG-2 (Hepatocellular Carcinoma)7.21 ± 0.51[1]
MCF-7 (Breast Adenocarcinoma)>50[1]
Derivative 4cHCT-1167.11 ± 0.52[1]
HepG-28.23 ± 0.63[1]
MCF-7>50[1]
Derivative 5dHCT-1168.21 ± 0.61[1]
HepG-29.53 ± 0.77[1]
MCF-7>50[1]
Derivative 7bHCT-1169.83 ± 0.72[1]
HepG-210.21 ± 0.83[1]
MCF-7>50[1]
Doxorubicin (Control)HCT-1161.21 ± 0.09[1]
HepG-21.35 ± 0.11[1]
MCF-71.55 ± 0.13[1]

Table 2: Antimicrobial Activity of Pyridine Derivatives (MIC)

Compound ClassOrganismMIC (µg/mL)Reference
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesStaphylococcus aureus32 - 64[4]
Imidazo[2,1‐b][3][5][6]thiadiazole-Pyridine DerivativesGram-positive bacteria4 - 64[7]
Nitrofuran-Pyridine DerivativesHistoplasma capsulatum0.48 - >250[8]
Paracoccidioides brasiliensis0.48 - 31.25[8]
Trichophyton spp.0.98[8]
Candida and Cryptococcus neoformans3.9[8]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.

Antiproliferative Activity Assessment (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations for a specified period, typically 48 hours. A control group treated with the vehicle (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The antioxidant potential of the compounds is evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[9][10]

Protocol:

  • Solution Preparation: A stock solution of DPPH (e.g., 1 mM) is prepared in methanol or ethanol. Test compounds are dissolved in a suitable solvent (e.g., DMSO) at various concentrations.[11]

  • Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution is mixed with the DPPH solution.[9][11]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[9][11]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[9][11]

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.

  • EC50 Determination: The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[12]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound (e.g., 10 µg/mL) are placed on the surface of the agar.[12]

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Visualizing Mechanisms and Workflows

To better illustrate the complex processes involved in the study of this compound derivatives, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Start Starting Materials (e.g., 3-aryl-2-cyano-prop-2-enethioamide) Reaction Chemical Reaction (e.g., Reflux with N-(4-fluorophenyl)-3-oxobutanamide) Start->Reaction Product Pyridin-2(1H)-thione Derivatives Reaction->Product Purification Purification & Characterization (Crystallization, NMR, IR, MS) Product->Purification Antiproliferative Antiproliferative Assay (MTT) Purification->Antiproliferative Antimicrobial Antimicrobial Assay (Disk Diffusion, MIC) Purification->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Purification->Antioxidant Data IC50 / MIC / EC50 Determination Antiproliferative->Data Antimicrobial->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Data->SAR Mechanism Mechanism of Action Studies (e.g., Molecular Docking) SAR->Mechanism

Caption: General workflow for the synthesis and biological evaluation of pyridin-2(1H)-one derivatives.

Certain pyridin-2(1H)-one derivatives have been shown to exert their anticancer effects by inhibiting the eukaryotic translation initiation factor 3a (eIF3a).[3] eIF3a can regulate the mTOR signaling pathway, which is crucial for cell growth and proliferation, by controlling the synthesis of the regulatory-associated protein of mTOR (Raptor).[13]

G cluster_pathway Proposed eIF3a-mediated mTOR Signaling Inhibition Compound Pyridin-2(1H)-one Derivative eIF3a eIF3a Compound->eIF3a inhibits HuR HuR eIF3a->HuR interacts with Raptor_mRNA Raptor mRNA 5'-UTR eIF3a->Raptor_mRNA suppresses translation of HuR->Raptor_mRNA binds to Raptor_Protein Raptor Protein Raptor_mRNA->Raptor_Protein translation mTORC1 mTORC1 Complex (Active) Raptor_Protein->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates Translation Protein Synthesis & Cell Growth S6K1->Translation promotes

Caption: Simplified signaling pathway of eIF3a-mediated inhibition of mTORC1 by a pyridin-2(1H)-one derivative.

References

The Medicinal Chemistry of 3-Acetylpyridin-2(1H)-one: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with various biological targets. The introduction of an acetyl group at the 3-position creates 3-acetylpyridin-2(1H)-one, a versatile building block with significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound and its derivatives, with a focus on anticancer, antibacterial, and neuroprotective activities.

Synthesis of the this compound Core

The synthesis of this compound and its derivatives can be achieved through several established routes. One common method involves the cyclization of appropriate precursors. For instance, a derivative of this compound has been synthesized by the cyclization of 3-acetyl-7-hydroxy-2H-chromen-2-one with ethyl acetoacetate in the presence of ammonium acetate. Another approach involves the reaction of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium to yield 3-acetylpyridine-2(1H)-thiones, which are closely related analogs. The synthesis of the core structure is foundational for the subsequent development of a diverse library of derivatives for biological screening.

Key Therapeutic Applications and Biological Activities

Derivatives of the this compound core have demonstrated promising activity across several therapeutic areas. The pyridinone scaffold is a known pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating interactions with various enzymes and receptors.

Anticancer Activity

The pyridin-2(1H)-one nucleus is a component of many compounds with antiproliferative effects. The mechanism of action for some pyridone derivatives involves the induction of cell cycle arrest and apoptosis. Specifically, certain pyridone compounds have been shown to cause G2/M phase arrest and trigger apoptosis through the upregulation of tumor suppressor p53 and c-Jun N-terminal kinase (JNK).

Table 1: Anticancer Activity of Selected Pyridin-2(1H)-one Derivatives

CompoundCell LineActivityIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2Antiproliferative4.5 ± 0.3[1]
1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-oneA549Antiproliferative0.13[1]
Pyridone-quinazoline derivative (42a)MCF-7Antiproliferative~9-15
Pyridone-quinazoline derivative (42b)HeLaAntiproliferative~9-15
Pyridone-quinazoline derivative (42c)HepG2Antiproliferative~9-15

Note: IC50 values are presented as reported in the cited literature. Direct quantitative data for the parent this compound is limited in the reviewed literature; the table presents data for structurally related and more complex derivatives to illustrate the potential of the core scaffold.

Antibacterial and Antifungal Activity

The pyridinone scaffold has also been explored for its antimicrobial properties. A synthesized derivative of this compound demonstrated strong antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella sp. when compared to the standard drug Ampicillin. The same compound also showed high antifungal efficacy against Candida albicans in comparison to fluconazole. The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antibacterial Activity of a this compound Derivative

OrganismActivityResultReference
Staphylococcus aureusAntibacterialStrong activity[2]
Staphylococcus epidermidisAntibacterialStrong activity[2]
Escherichia coliAntibacterialStrong activity[2]
Klebsiella sp.AntibacterialStrong activity[2]
Candida albicansAntifungalHigh efficacy[2]

Note: The results are qualitative as reported in the source. Specific MIC (Minimum Inhibitory Concentration) values for this derivative were not provided.

Neuroprotective Effects

The parent compound, 3-acetylpyridine, is a known neurotoxin that can cause degeneration of the extrapyramidal and cerebellar motor systems. However, derivatives of the pyridinone scaffold are being investigated for their neuroprotective potential. These compounds are often designed as antioxidants or modulators of specific neuronal signaling pathways to counteract neurodegenerative processes.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible evaluation of the biological activity of synthesized compounds. Below are methodologies for key assays.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kirby-Bauer Disk Diffusion Method for Antibacterial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile swabs

  • Sterile filter paper discs

  • Stock solution of the this compound derivative

  • Standard antibiotic discs (e.g., Ampicillin)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

  • Interpretation: Compare the zone of inhibition of the test compound with that of the standard antibiotic to assess its antibacterial activity.

Visualizing Mechanisms and Workflows

Understanding the molecular pathways targeted by this compound derivatives and the workflow of their discovery is crucial for rational drug design.

Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway for the anticancer activity of certain pyridone derivatives, leading to cell cycle arrest and apoptosis.

anticancer_pathway Compound Pyridin-2(1H)-one Derivative p53 p53 (Tumor Suppressor) Compound->p53 Upregulation JNK JNK (Stress Kinase) Compound->JNK Upregulation p21 p21 (CDK Inhibitor) p53->p21 Activation Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis Induction CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest CDK_Cyclin->G2M_Arrest Progression G2M_Arrest->Apoptosis

Caption: Anticancer signaling pathway of certain pyridone derivatives.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and evaluation of novel this compound derivatives.

drug_discovery_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, Disk Diffusion) Purification->InVitro Hit_ID Hit Identification and Lead Selection InVitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds InVivo In Vivo Studies (Animal Models) Hit_ID->InVivo Promising Leads Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development InVivo->Preclinical

Caption: Drug discovery workflow for this compound derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. Its derivatives have shown significant potential in the fields of oncology, infectious diseases, and neuroprotection. The synthetic accessibility of the pyridinone core allows for the generation of diverse chemical libraries, and the established in vitro assays provide robust methods for evaluating their biological activity. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial in unlocking their full therapeutic potential and advancing them through the drug discovery pipeline.

References

3-Acetylpyridin-2(1H)-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridin-2(1H)-one, a member of the substituted pyridinone family, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a nucleophilic nitrogen, an electrophilic carbonyl group, and a reactive acetyl moiety on a conjugated pyridinone core, provide a rich platform for a diverse array of chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 62838-65-7[1]
IUPAC Name 3-acetyl-1H-pyridin-2-one[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Boiling Point 328.7 °C at 760 mmHg[1]
Density 1.218 g/cm³[1]

Spectroscopic Data Summary

Technique Key Features
¹H NMR Signals corresponding to the methyl protons of the acetyl group, and protons on the pyridinone ring.
¹³C NMR Resonances for the acetyl carbonyl, pyridinone carbonyl, methyl carbon, and carbons of the heterocyclic ring.
IR Spectroscopy Characteristic absorption bands for N-H, C=O (acetyl), and C=O (pyridinone) stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound.

Synthesis of this compound

While various methods exist for the synthesis of substituted pyridin-2-ones, a common strategy for introducing the 3-acetyl group involves the reaction of a suitable precursor with an acetylating agent or the cyclization of an appropriately functionalized acyclic precursor.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step sequence starting from readily available materials. One such conceptual pathway is outlined below.

G A Ethyl Cyanoacetate D Knoevenagel Condensation Product A->D B Ethyl Acetoacetate B->D Base C Ammonia E Michael Addition C->E D->E F Cyclization E->F G 3-Cyano-4-methyl-pyridin-2(1H)-one F->G H Hydrolysis G->H H+ / H2O I Grignard Reaction (MeMgBr) H->I J This compound I->J Workup

Caption: Conceptual synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3-Acetylpyridine-2(1H)-thione (Sulfur Analog)

A detailed protocol for the synthesis of the corresponding thione analog provides valuable insight into the chemistry of related pyridinones. This procedure involves the reaction of a 3-cyanopyridine-2(1H)-thione with an organometallic reagent.[2]

To a solution of methyllithium in diethyl ether, a solid 3-cyanopyridine-2(1H)-thione is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified period, followed by quenching with a suitable proton source. The product, 3-acetylpyridine-2(1H)-thione, is then isolated and purified using standard techniques such as recrystallization or column chromatography. For optimal results, a 1:3 molar ratio of the thione to methyllithium is recommended.[2]

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile precursor for a wide range of heterocyclic compounds.

Condensation Reactions

The acetyl group of this compound readily undergoes condensation reactions with various nucleophiles, providing a straightforward route to more complex molecular scaffolds.

Reaction with Amines and Hydrazines

Condensation with primary amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These products can then undergo further cyclization reactions to generate fused heterocyclic systems. For instance, reaction with hydroxylamine hydrochloride can yield the corresponding oxime derivative.[3]

G A This compound C 3-(1-(Hydroxyimino)ethyl)pyridin-2(1H)-one (Oxime) A->C B Hydroxylamine (NH2OH) B->C Condensation

Caption: Condensation of this compound with hydroxylamine.

Knoevenagel Condensation

The acetyl group can participate in Knoevenagel-type condensations with active methylene compounds, leading to the formation of α,β-unsaturated systems which are valuable intermediates for further transformations.

Experimental Protocol: Synthesis of a Substituted Pyridin-2(1H)-one Derivative via Condensation

The following protocol describes the synthesis of a more complex pyridin-2(1H)-one derivative, illustrating the reactivity of the acetyl group.[4]

A mixture of 3-acetyl-7-hydroxy-2H-chromen-2-one, ethyl acetoacetate, and ammonium acetate is refluxed in a suitable solvent. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product, 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, is collected by filtration, washed, and purified by recrystallization.[4]

Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot.

Synthesis of Substituted Pyridines

In the presence of a nitrile, an aldehyde, and an ammonium source, this compound can participate in MCRs to afford highly substituted pyridine derivatives.

G A This compound E Highly Substituted Pyridine Derivative A->E B Aldehyde (R-CHO) B->E C Malononitrile C->E D Ammonium Acetate D->E One-pot

Caption: Multicomponent reaction involving this compound.

Cycloaddition Reactions

The diene system within the pyridinone ring of this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to bridged bicyclic structures. The reactivity in such reactions is influenced by the substituents on the pyridinone ring and the nature of the dienophile.

General Workflow for Investigating Diels-Alder Reactivity

G A This compound C Reaction Setup (Solvent, Temperature) A->C B Dienophile (e.g., Maleimide) B->C D Reaction Monitoring (TLC, NMR) C->D E Isolation and Purification D->E F Structure Elucidation (NMR, MS, X-ray) E->F G [4+2] Cycloaddition Adduct F->G

References

An In-depth Technical Guide on the Reactivity of the Acetyl Group in 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the acetyl group in 3-acetylpyridin-2(1H)-one, a versatile heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document details various transformations of the acetyl moiety, including reactions at the carbonyl carbon and the α-methyl group. Key reactions such as condensation, oxidation, reduction, and halogenation are discussed, supported by quantitative data and detailed experimental protocols derived from literature on the target molecule and its close analogs. Furthermore, this guide elucidates the role of the pyridin-2(1H)-one core as a pharmacophore, with a particular focus on its emerging application as a scaffold for Tropomyosin Receptor Kinase (TRK) inhibitors in oncology. A diagram of the TRK signaling pathway is provided to illustrate the mechanism of action for potential drug candidates based on this core structure.

Introduction

The this compound scaffold is a prominent structural motif in medicinal chemistry, recognized for its diverse biological activities, including antibacterial, antifungal, antioxidant, and kinase inhibitory properties.[1] The reactivity of the acetyl group is central to the synthetic utility of this molecule, allowing for a wide range of chemical modifications to develop new derivatives with tailored pharmacological profiles. This guide focuses on the key chemical transformations of this acetyl group, providing a technical resource for researchers engaged in the synthesis and development of novel therapeutics based on the pyridin-2(1H)-one core.

Chemical Reactivity of the Acetyl Group

The acetyl group in this compound features two primary sites for chemical reactions: the electrophilic carbonyl carbon and the acidic α-methyl protons. This dual reactivity allows for a variety of synthetic transformations.

Reactions at the α-Methyl Group (Enolate Chemistry)

The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is a key intermediate for several carbon-carbon bond-forming reactions.

The most well-documented reactions involving the α-methyl group are base-catalyzed condensations with aldehydes, such as the Claisen-Schmidt and Knoevenagel reactions, to form α,β-unsaturated ketones (chalcones) and related structures.

  • Claisen-Schmidt Condensation: This reaction involves the condensation of this compound with an aromatic aldehyde in the presence of a base, such as aqueous potassium hydroxide, to yield a chalcone derivative. These chalcones are valuable intermediates for the synthesis of other heterocyclic systems like pyrimidines.

  • Knoevenagel Condensation: This condensation occurs with an active methylene compound and a carbonyl group. In the context of this compound, it can react with various aldehydes. The resulting α,β-unsaturated systems are important pharmacophores.

Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) replaces the α-protons to form an enaminone. This transformation introduces a versatile three-carbon unit that can be used for the synthesis of various heterocyclic systems.

The α-methyl group can be halogenated, typically under acidic conditions or using reagents like N-bromosuccinimide (NBS). The resulting α-haloacetyl derivative is a potent electrophile and a valuable precursor for further nucleophilic substitution reactions.

Reactions at the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.

The acetyl group can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (NaBH₄). This transformation is useful for introducing a hydroxyl group and a new chiral center.

The carbonyl group readily condenses with hydroxylamine to form an oxime, and with hydrazines to form hydrazones. These derivatives are important in their own right and can also serve as intermediates for further cyclization reactions to form five-membered heterocycles.

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions of the acetyl group, based on studies of this compound and its close analogs.

Table 1: Condensation Reactions of 3-Acetylpyridine Analogs

Reaction Type Aldehyde Base/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
Claisen-Schmidt 2,4-Dichlorobenzaldehyde 40% aq. KOH Ethanol Room Temp. 24 82 [2]
Claisen-Schmidt 4-Chlorobenzaldehyde 40% aq. KOH Ethanol Room Temp. 24 82 [2]

| Claisen-Schmidt | 4-Fluorobenzaldehyde | 40% aq. KOH | Ethanol | Room Temp. | 24 | 90 |[2] |

Table 2: Reactions at the Carbonyl Group of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one

Reagent Base/Catalyst Solvent Conditions Product Yield (%) Reference
Hydroxylamine HCl Sodium Bicarbonate Not specified Reflux Oxime derivative Good [3]

| Alkyl halides | Anhydrous K₂CO₃ | Not specified | Not specified | 3-Alkyloxyiminoacetyl derivative | Moderate |[3] |

Experimental Protocols

The following are representative experimental protocols for key reactions, adapted from literature for closely related compounds. Researchers should optimize these conditions for this compound.

Protocol 1: General Procedure for Claisen-Schmidt Condensation
  • Reaction: 3-Acetylpyridine + Aromatic Aldehyde → Chalcone

  • Procedure: To a solution of 3-acetylpyridine (1 equivalent) and the respective aromatic aldehyde (1 equivalent) in a minimum amount of ethanol, add 40% aqueous potassium hydroxide solution (e.g., 15 mL for a 0.001 mol scale reaction). Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into crushed ice. If necessary, acidify with dilute HCl. Filter the separated solid, dry it, and purify by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[2]

Protocol 2: General Procedure for the Formation of Enaminone
  • Reaction: 3-Acetyl-6-bromo-2H-chromen-2-one + DMF-DMA → Enaminone

  • Procedure (Analogous): A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (1 equivalent) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 equivalents) in dry xylene is heated under reflux for a specified time (monitor by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is triturated with a suitable solvent (e.g., ethanol) to afford the solid enaminone product, which is then collected by filtration.[4]

Protocol 3: General Procedure for Reduction with Sodium Borohydride
  • Reaction: Ketone → Secondary Alcohol

  • Procedure (General): Dissolve the ketone (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (typically 1-1.5 equivalents) portion-wise while maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC. Once the starting material is consumed, carefully add a dilute acid (e.g., 1M HCl) to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography or recrystallization.

Application in Drug Development: Targeting the TRK Signaling Pathway

The pyridin-2(1H)-one scaffold is a key feature in a number of kinase inhibitors. Recent studies have highlighted its potential in the development of inhibitors for Tropomyosin Receptor Kinases (TRKs), which are validated targets in oncology.[5][6]

The TRK Signaling Pathway

TRK receptors (TRKA, TRKB, TRKC) are receptor tyrosine kinases that are activated by neurotrophins.[7] In several cancers, chromosomal rearrangements can lead to the formation of TRK fusion proteins, resulting in constitutively active kinases that drive tumor growth and proliferation.[8] The activation of TRK receptors initiates several downstream signaling cascades, including the RAS/MAPK/ERK, PI3K/AKT, and PLCγ pathways, which promote cell survival, proliferation, and differentiation.[1][9]

Pyridin-2(1H)-ones as TRK Inhibitors

Pyridin-2(1H)-one derivatives have been identified as potent TRK inhibitors.[5] The pyridinone core often acts as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of the kinase, similar to how ATP's adenine ring binds. Modifications at the 3-position, originating from the acetyl group, can be directed towards other regions of the ATP pocket to enhance potency and selectivity.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (Constitutively Active) RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCG PLCγ TRK->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCG->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription Inhibitor Pyridin-2(1H)-one Inhibitor Inhibitor->TRK Inhibits ATP Binding Proliferation Cell Proliferation Transcription->Proliferation Leads to Survival Cell Survival Transcription->Survival Leads to Differentiation Cell Differentiation Transcription->Differentiation Leads to

Caption: TRK Signaling Pathway and Inhibition by Pyridin-2(1H)-one Analogs.

Conclusion

The acetyl group of this compound is a highly versatile functional handle that allows for a diverse range of chemical modifications. Through reactions at both the α-methyl and carbonyl positions, a wide array of derivatives can be synthesized. The utility of these transformations is particularly relevant in the field of drug discovery, where the pyridin-2(1H)-one scaffold has shown significant promise as a core element for kinase inhibitors, notably targeting the TRK pathway in cancer. This guide provides a foundational understanding of the reactivity of this important molecule, offering valuable insights and practical protocols for researchers aiming to explore and exploit its synthetic potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-acetylpyridin-2(1H)-one. While extensive quantitative experimental data for this specific compound is limited in publicly available literature, this document consolidates existing knowledge on its synthesis, physicochemical properties, and the critical role of tautomerism in determining its behavior. Furthermore, it offers detailed, adaptable experimental protocols for researchers to systematically determine the solubility and stability profiles of this compound, addressing a notable gap in the current scientific literature.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridinone scaffold in a wide range of biologically active molecules. Pyridinone derivatives are known to exhibit diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The physicochemical properties of these compounds, particularly their solubility and stability, are critical parameters that influence their developability as therapeutic agents, affecting formulation, bioavailability, and shelf-life.

A key characteristic of 2-pyridinones is the existence of keto-enol tautomerism, where this compound can exist in equilibrium with its tautomeric form, 3-acetyl-2-hydroxypyridine. This equilibrium is highly dependent on the solvent environment and the physical state of the compound, which in turn dictates its solubility and stability. This guide aims to provide a thorough understanding of these aspects and to equip researchers with the necessary methodologies to conduct further investigations.

Physicochemical Properties

Currently, there is a scarcity of publicly available, quantitative data on the physicochemical properties of this compound. The available information is primarily qualitative and derived from studies on its synthesis and the synthesis of its derivatives.

Tautomerism

The most critical factor influencing the properties of this compound is its tautomeric equilibrium. The compound can exist in two forms: the lactam (pyridinone) and the lactim (hydroxypyridine) form.

Tautomeric equilibrium of this compound.

Generally, for 2-pyridone systems, the pyridin-2(1H)-one (lactam) form is predominant in the solid state and in polar solvents. In contrast, the 2-hydroxypyridine (lactim) form can be more favored in the gas phase and in non-polar solvents. This solvent-dependent equilibrium has profound implications for the solubility and stability of the compound.

Qualitative Solubility Profile

Based on the general behavior of pyridinone-containing molecules, a qualitative solubility profile for this compound can be predicted. However, experimental verification is essential.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterSparingly SolubleThe pyridinone form, which is expected to dominate in water, has both hydrogen bond donor (N-H) and acceptor (C=O) sites, but the overall molecule has significant non-polar character.
Alcohols (Methanol, Ethanol)SolubleThese solvents can engage in hydrogen bonding with both tautomeric forms.
Polar Aprotic
DMSO, DMFSolubleThese solvents are good at solvating polar molecules.
AcetonitrileModerately SolubleLess polar than DMSO and DMF, but should still be a reasonable solvent.
Non-Polar
Toluene, HexaneSparingly Soluble to InsolubleThe lactim form might be more prevalent, but the overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Dichloromethane, ChloroformModerately SolubleThese solvents have intermediate polarity and may solvate the compound reasonably well.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are necessary to identify potential degradation pathways and to develop stability-indicating analytical methods. While specific data for this compound is not available, the following sections outline the expected stability profile based on the chemistry of pyridinones and provide a protocol for its determination.

Factors Influencing Stability
  • pH: The pyridinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The acetyl group may also undergo hydrolysis.

  • Oxidation: The electron-rich pyridine ring may be susceptible to oxidation, especially in the presence of oxidizing agents.

  • Light: Photochemical degradation is a possibility for many aromatic and heterocyclic compounds.

  • Temperature: Thermal degradation can occur at elevated temperatures, leading to decomposition.

Experimental Protocols

The following protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in various solvents.

solubility_workflow start Start: Equilibrate Solvent and Compound prepare_suspension Prepare a suspension of excess This compound in the test solvent. start->prepare_suspension equilibrate Agitate at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-48 hours) to reach equilibrium. prepare_suspension->equilibrate separate_phases Separate the solid and liquid phases (centrifugation or filtration). equilibrate->separate_phases analyze_supernatant Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). separate_phases->analyze_supernatant calculate_solubility Calculate the solubility in mg/mL or mol/L. analyze_supernatant->calculate_solubility end End: Solubility Determined calculate_solubility->end

Workflow for Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

  • Analysis: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Determine the concentration of the compound in the original saturated solution by back-calculating from the dilution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

forced_degradation_workflow start Start: Prepare Solutions of this compound stress_conditions Expose solutions to various stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B guidelines) start->stress_conditions analyze_samples Analyze samples at different time points using a stability-indicating HPLC method. stress_conditions->analyze_samples evaluate_degradation Evaluate the percentage of degradation and identify major degradation products. analyze_samples->evaluate_degradation characterize_degradants Characterize the structure of significant degradation products (e.g., using LC-MS). evaluate_degradation->characterize_degradants end End: Stability Profile and Degradation Pathways Established characterize_degradants->end

Workflow for Forced Degradation Studies.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl) and keep at room temperature or elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH) and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% or 30% hydrogen peroxide) and keep at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound and identify the major degradation products. The structure of significant degradants can be elucidated using techniques like LC-MS/MS and NMR.

Data Presentation

As quantitative data becomes available through the execution of the protocols described above, it should be summarized in clearly structured tables for easy comparison.

Table 2: Example of a Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental DataCalculated Data
Water37Experimental DataCalculated Data
Methanol25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Acetonitrile25Experimental DataCalculated Data
DMSO25Experimental DataCalculated Data

Table 3: Example of a Forced Degradation Data Table

Stress ConditionTime (hours)% Degradation of Parent CompoundNumber of DegradantsMajor Degradant (Retention Time)
0.1 M HCl (60°C)24Experimental DataExperimental DataExperimental Data
0.1 M NaOH (RT)24Experimental DataExperimental DataExperimental Data
3% H₂O₂ (RT)24Experimental DataExperimental DataExperimental Data
Thermal (80°C)48Experimental DataExperimental DataExperimental Data
Photolytic-Experimental DataExperimental DataExperimental Data

Conclusion

While this compound is a molecule of interest for drug development, a comprehensive understanding of its solubility and stability is currently hampered by a lack of published quantitative data. This guide has provided a framework for understanding the key physicochemical properties of this compound, with a particular emphasis on the role of tautomerism. The detailed experimental protocols for solubility determination and forced degradation studies are intended to empower researchers to generate the necessary data to advance their research and development efforts. The systematic characterization of the solubility and stability of this compound will be instrumental in unlocking its full therapeutic potential.

An In-depth Technical Guide on 3-Acetylpyridin-2(1H)-one: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-acetylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details its discovery and historical synthesis, offering a deep dive into various synthetic methodologies complete with detailed experimental protocols. Key physicochemical and spectroscopic data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, this guide explores the known biological activities of this compound and its derivatives, summarizing key findings related to their potential therapeutic applications. While information on the specific signaling pathways of the parent compound remains limited, this paper discusses the mechanistic insights gleaned from studies of its close analogs.

Introduction

This compound, also known as 3-acetyl-2-pyridone, is a substituted pyridinone scaffold that has garnered attention in the field of organic and medicinal chemistry. Its structure, featuring both a ketone and a lactam functionality, provides a versatile platform for chemical modifications, leading to a diverse range of derivatives with significant biological potential. The pyridin-2(1H)-one core is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide aims to consolidate the current knowledge on this compound, with a focus on its synthesis, characterization, and biological evaluation.

Discovery and History

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged from broader studies on pyridinone chemistry. Research into pyridinone derivatives gained significant traction in the mid-20th century, driven by the discovery of their diverse biological activities. While seminal papers specifically detailing the first synthesis of the parent this compound are not easily identifiable, early investigations into the synthesis of substituted 2-pyridones likely paved the way for its eventual preparation. The related compound, 3-acetylpyridine, was first synthesized in the early 20th century and has been extensively studied.[2] Methodologies developed for the synthesis of other 3-acyl-2-pyridones have been adapted to produce the title compound.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several synthetic routes. These methods often involve the construction of the pyridinone ring followed by or concurrent with the introduction of the acetyl group at the C3 position.

Synthesis of Substituted this compound Derivatives

A common strategy for synthesizing derivatives involves the reaction of 3-cyanopyridine-2(1H)-thiones with organometallic reagents. For instance, substituted 3-acetylpyridine-2(1H)-thiones have been prepared by reacting substituted 3-cyanopyridine-2(1H)-thiones with methyllithium.[3]

Another approach involves the cyclization of precursors to form the pyridinone ring. For example, a derivative, 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, was synthesized by the cyclization of 3-acetyl-7-hydroxy-2H-chromen-2-one with ethyl acetoacetate in the presence of ammonium acetate.[4]

Derivatives such as 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones can be obtained through the ring-opening reaction of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones.[5]

Experimental Protocols

Synthesis of 3-Acetylpyridine-2(1H)-thiones from 3-Cyanopyridine-2(1H)-thiones [3]

  • Reaction Setup: A solution of methyllithium in ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Procedure: The solid 3-cyanopyridine-2(1H)-thione is added portion-wise to the stirred solution of methyllithium (in a 1:3 molar ratio of thione to MeLi) at a controlled temperature (typically -78 °C to 0 °C).

  • Work-up: The reaction mixture is stirred for a specified period, after which it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-acetylpyridine-2(1H)-thione.

Synthesis of a this compound Derivative via Cyclization [4]

  • Starting Material Synthesis: 3-acetyl-7-hydroxy-2H-chromen-2-one is first synthesized by the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate.

  • Cyclization Reaction: The synthesized 3-acetyl-7-hydroxy-2H-chromen-2-one is then cyclized with ethyl acetoacetate and an aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in the presence of ammonium acetate.

  • Procedure: The reactants are refluxed in a suitable solvent, such as ethanol or acetic acid, for several hours.

  • Isolation: Upon cooling, the product precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried to afford the this compound derivative.

Diagram of a General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 3-Cyanopyridine-2(1H)-thione C Reaction in Ether A->C B Methyllithium B->C D Quenching C->D E Extraction D->E F Purification E->F G 3-Acetylpyridine-2(1H)-thione F->G

Caption: General workflow for the synthesis of 3-acetylpyridine-2(1H)-thiones.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of a Representative this compound Derivative

PropertyValue
Molecular FormulaC26H23N3O4
Molecular Weight453.48 g/mol
AppearanceYellowish solid
Melting PointVaries with substitution

Data for 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one.[4]

Table 2: Spectroscopic Data for a Representative this compound Derivative

TechniqueKey Signals
¹H NMR Singlet at ~10.5 ppm (NH), singlet at ~2.3 ppm (acetyl CH₃)
IR (cm⁻¹) Bands corresponding to N-H, C=O (ketone and lactam), and aromatic C=C stretching

Data for 3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one.[4]

Biological Activities and Potential Applications

Derivatives of this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical scaffold.

Antimicrobial Activity

A novel derivative of this compound demonstrated significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Klebsiella sp. when compared to the standard drug ampicillin.[4] The same compound also exhibited potent antifungal activity against Candida albicans, comparable to fluconazole.[4]

Antiproliferative and Cardiotonic Activity

A series of 3-acetyl-5-acylpyridin-2(1H)-ones were synthesized and evaluated for their cardiotonic activity as analogues of milrinone.[6] While these specific derivatives did not show significant inotropic effects, this line of research indicates the potential for pyridinone-based compounds to interact with cardiovascular targets.[6] The broader class of 2-pyridone derivatives has shown promise as anticancer agents.[7]

Antioxidant Activity

The aforementioned this compound derivative also displayed strong antioxidant activity, with a high capacity for scavenging DPPH and hydroxyl radicals, surpassing that of ascorbic acid in the studied assays.[4]

Table 3: Summary of Biological Activities of this compound Derivatives

ActivityTarget/AssayKey FindingsReference
AntibacterialS. aureus, S. epidermidis, E. coli, Klebsiella sp.Strong activity compared to ampicillin.[4]
AntifungalC. albicansEfficacy comparable to fluconazole.[4]
AntioxidantDPPH and hydroxyl radical scavengingStronger activity than ascorbic acid.[4]
CardiotonicSpontaneously beating guinea-pig atriaDid not induce significant inotropic effects.[6]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound. The biological activities observed for its derivatives suggest potential interactions with various cellular targets. For instance, the antimicrobial effects could arise from the inhibition of essential enzymes or disruption of cell membrane integrity. The antiproliferative activities of related pyridinones often involve the inhibition of kinases or other proteins crucial for cell cycle progression. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound and its derivatives to fully understand their mechanism of action.

Diagram of a Putative Biological Interaction

G A This compound Derivative B Bacterial/Fungal Cell A->B C Enzyme Inhibition / Membrane Disruption B->C D Cell Death C->D

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry, with its derivatives demonstrating promising antibacterial, antifungal, and antioxidant properties. While the historical details of its initial discovery are not well-defined, various synthetic routes to its derivatives have been established. A significant gap in the current knowledge is the lack of comprehensive biological studies and characterization data for the parent compound itself. Future research should focus on:

  • Elucidating the history of its first synthesis and discovery.

  • Developing and reporting a detailed, optimized synthesis protocol for the parent compound.

  • Comprehensive spectroscopic characterization (NMR, IR, MS, etc.) of this compound.

  • Systematic evaluation of the biological activities of the parent compound.

  • Identification of specific molecular targets and elucidation of the signaling pathways involved in its biological effects.

Addressing these areas will provide a more complete understanding of this compound and facilitate the rational design of new derivatives with enhanced therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Disubstituted Pyridines via 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2,3-disubstituted pyridines, specifically thieno[2,3-b]pyridin-2-one derivatives, utilizing 3-acetylpyridin-2(1H)-one as a key intermediate. The protocols outlined herein are based on established synthetic methodologies, primarily the Gewald reaction, a versatile and efficient method for the construction of polysubstituted 2-aminothiophenes.

Introduction

Pyridin-2(1H)-one and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The introduction of substituents at the 2- and 3-positions of the pyridine ring can significantly modulate the pharmacological profile of these compounds. A robust strategy for accessing such derivatives involves the use of this compound as a versatile building block. The acetyl group at the C3 position serves as a handle for further chemical transformations, enabling the construction of fused heterocyclic systems.

This application note details a two-stage process: firstly, a proposed synthesis of the key intermediate, this compound, and secondly, its subsequent conversion to 2,3-disubstituted thieno[2,3-b]pyridin-2-ones via the Gewald three-component reaction.[2]

Part 1: Synthesis of this compound (Proposed Route)

The direct acylation of the pyridin-2(1H)-one ring at the C3 position is a challenging transformation due to the electron-deficient nature of the pyridine ring.[3] Standard Friedel-Crafts acylation conditions are often ineffective.[4][5] Therefore, a plausible route involves the use of a more reactive acylating agent or a metal-assisted C-H activation strategy. The following protocol is a general representation of a potential synthetic approach.

Experimental Protocol: Acylation of Pyridin-2(1H)-one

Materials:

  • Pyridin-2(1H)-one

  • Acetic anhydride

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Nitrobenzene or other high-boiling solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyridin-2(1H)-one in a high-boiling inert solvent such as nitrobenzene, add a Lewis acid (e.g., 3 molar equivalents of AlCl₃) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add acetic anhydride (1.5 molar equivalents) dropwise to the suspension at 0 °C.

  • Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane.

  • Neutralize the aqueous layer with a saturated solution of NaHCO₃ and extract again with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a proposed protocol and may require significant optimization of the Lewis acid, solvent, temperature, and reaction time.

pyridinone Pyridin-2(1H)-one reagents Acetic Anhydride, AlCl₃ Nitrobenzene, 140-160 °C pyridinone->reagents acetylpyridone This compound reagents->acetylpyridone

Caption: Proposed synthesis of this compound.

Part 2: Synthesis of 2,3-Disubstituted Thieno[2,3-b]pyridin-2-ones via Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, in the presence of a base.[2] In this protocol, this compound serves as the ketone component.

Experimental Protocol: Gewald Reaction

Materials:

  • This compound

  • Malononitrile or Ethyl Cyanoacetate

  • Elemental Sulfur (S₈)

  • Morpholine or other suitable base (e.g., triethylamine, piperidine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent), the activated nitrile (malononitrile or ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine (0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the desired 2,3-disubstituted thieno[2,3-b]pyridin-2-one.

cluster_start Starting Materials acetylpyridone This compound reagents Base (e.g., Morpholine) Ethanol, Reflux acetylpyridone->reagents nitrile Activated Nitrile (e.g., Malononitrile) nitrile->reagents sulfur Elemental Sulfur sulfur->reagents product 2,3-Disubstituted Thieno[2,3-b]pyridin-2-one reagents->product

Caption: Gewald reaction for thieno[2,3-b]pyridin-2-ones.

Data Presentation

The following tables summarize representative yields for the Gewald reaction with various ketones and activated nitriles, which can be used as a reference for expected outcomes.

Table 1: Representative Yields of the Gewald Reaction with Malononitrile

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMorpholineEthanolReflux285-95[6]
AcetophenoneMorpholineEthanolReflux370-80[7]
PropiophenonePiperidineEthanolReflux465-75[8]
AcetoneTriethylamineDMF50560-70[9]

Table 2: Representative Yields of the Gewald Reaction with Ethyl Cyanoacetate

KetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMorpholineEthanolReflux380-90[10]
AcetophenoneMorpholineEthanol/Water1000.592[6]
4-MethylcyclohexanonePiperidineEthanolReflux475-85[11]
CyclopentanoneTriethylamineDMF60670-80[7]

Conclusion

The protocols described provide a comprehensive guide for the synthesis of 2,3-disubstituted thieno[2,3-b]pyridin-2-ones from this compound. The Gewald reaction offers an efficient and versatile method for the construction of these valuable heterocyclic scaffolds, which are of significant interest in drug discovery and development. The provided data and diagrams serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

Application Notes and Protocols for the Synthesis of Quinolones from 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quinolone derivatives, valuable scaffolds in medicinal chemistry, commencing from 3-acetylpyridin-2(1H)-one. The described methodology is a two-step process involving an initial N-arylation followed by an intramolecular cyclization to construct the bicyclic quinolone core. This protocol is designed to be a foundational guide, allowing for adaptation and optimization in a research and development setting.

Introduction

Quinolones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of novel quinolone analogs is a continuous focus in the field of drug discovery. The following protocol outlines a practical approach to synthesize quinolones, leveraging the readily available starting material, this compound. The synthetic strategy is based on established organic chemistry principles, including N-arylation and intramolecular condensation reactions, such as the Camps cyclization.[2][3]

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Step 1: N-Arylation of this compound. This step introduces the second aromatic ring required for the quinolone scaffold.

  • Step 2: Intramolecular Cyclization. A base-catalyzed cyclization of the N-aryl intermediate yields the final quinolone product.

Experimental Protocols

Step 1: Synthesis of 1-Aryl-3-acetylpyridin-2(1H)-one (Intermediate)

This procedure details the N-arylation of this compound with a substituted aryl halide using a copper-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Substituted Aryl Iodide or Bromide

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the desired aryl halide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-aryl-3-acetylpyridin-2(1H)-one intermediate.

Step 2: Synthesis of Substituted Quinolone

This protocol describes the base-catalyzed intramolecular cyclization of the 1-aryl-3-acetylpyridin-2(1H)-one intermediate to the corresponding quinolone. This transformation is analogous to the Camps cyclization.[2][3][4]

Materials:

  • 1-Aryl-3-acetylpyridin-2(1H)-one (from Step 1)

  • Sodium Hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Deionized Water

Procedure:

  • Dissolve the 1-aryl-3-acetylpyridin-2(1H)-one intermediate (1.0 eq) in a suitable solvent (e.g., ethanol for NaOH or THF for t-BuOK) in a round-bottom flask.

  • Add the base (Sodium Hydroxide, 2.5 eq, or Potassium tert-butoxide, 1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with 1M HCl.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinolone derivative.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions used.

StepReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1 This compound, Aryl HalideCuI, K₂CO₃DMF120-14012-2460-85
2 1-Aryl-3-acetylpyridin-2(1H)-oneNaOHEthanolReflux4-850-75
2 1-Aryl-3-acetylpyridin-2(1H)-onet-BuOKTHFReflux4-865-90

Visualizations

Signaling Pathway: Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the base-catalyzed intramolecular cyclization of the 1-aryl-3-acetylpyridin-2(1H)-one intermediate to the quinolone product.

reaction_mechanism cluster_start Intermediate cluster_reagents Reagents cluster_intermediate1 Enolate Formation cluster_intermediate2 Intramolecular Cyclization cluster_product Product Formation A 1-Aryl-3-acetylpyridin-2(1H)-one C Enolate Intermediate A->C Deprotonation B Base (e.g., OH⁻) B->A D Cyclized Intermediate C->D Nucleophilic Attack E Dehydration D->E Protonation F Quinolone Product E->F - H₂O

Caption: Proposed mechanism for quinolone formation.

Experimental Workflow

The diagram below outlines the overall experimental workflow for the synthesis of quinolones from this compound.

experimental_workflow start Start step1 Step 1: N-Arylation (this compound + Aryl Halide) start->step1 workup1 Workup & Purification (Extraction, Column Chromatography) step1->workup1 intermediate Intermediate: 1-Aryl-3-acetylpyridin-2(1H)-one workup1->intermediate step2 Step 2: Intramolecular Cyclization (Base-catalyzed) intermediate->step2 workup2 Workup & Purification (Neutralization, Filtration/Extraction, Recrystallization) step2->workup2 product Final Product: Substituted Quinolone workup2->product end End product->end

Caption: Experimental workflow for quinolone synthesis.

Logical Relationship: Reagent Selection

This diagram illustrates the logical relationship between the choice of starting materials and the final quinolone product.

logical_relationship start_materials Starting Materials This compound Aryl Halide (R-X) intermediate Intermediate 1-Aryl-3-acetylpyridin-2(1H)-one start_materials:f2->intermediate:f1 N-Arylation cyclization Cyclization Base-Catalyzed intermediate:f1->cyclization:f1 Reaction product Final Product Substituted Quinolone cyclization:f1->product:f1 Formation

Caption: Reagent selection and product formation.

References

Application Notes and Protocols: The Versatile Role of 3-Acetylpyridin-2(1H)-one in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridin-2(1H)-one is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of complex fused heterocyclic systems. Its unique structure, featuring a pyridinone core with a reactive 1,3-dicarbonyl-like acetyl group, makes it an ideal precursor for a variety of cyclization and multicomponent reactions. These reactions lead to the formation of diverse and medicinally relevant scaffolds, such as pyranopyridines, thienopyridines, and pyrazolopyridines. The resulting fused systems are of significant interest in drug discovery due to their wide range of biological activities. This document provides detailed protocols and application notes for the utilization of this compound in the synthesis of fused heterocyclic compounds, supported by quantitative data and visual diagrams of the reaction pathways.

Synthesis of Fused Pyranopyridine Scaffolds

A prominent application of this compound is in the multicomponent synthesis of fused pyrano[2,3-b]pyridine derivatives. These reactions are typically one-pot procedures that offer high atom economy and lead to complex molecular architectures from simple starting materials.

General Reaction Scheme: Multicomponent Synthesis of Pyrano[2,3-b]pyridines

A representative multicomponent reaction involves the condensation of this compound, an aromatic aldehyde, and an active methylene compound such as malononitrile, in the presence of a basic catalyst. This reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford the fused pyranopyridine system.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Michael Addition Michael Addition Malononitrile->Michael Addition Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Knoevenagel Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Reflux Reflux Fused Pyrano[2,3-b]pyridine Fused Pyrano[2,3-b]pyridine Knoevenagel Condensation->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Intramolecular Cyclization->Fused Pyrano[2,3-b]pyridine

Caption: Multicomponent reaction pathway for the synthesis of fused pyrano[2,3-b]pyridines.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various fused pyrano[2,3-b]pyridine derivatives using the multicomponent reaction protocol.

EntryAromatic Aldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde2-Amino-4-phenyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-b]pyridine-3-carbonitrile92
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-b]pyridine-3-carbonitrile95
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-b]pyridine-3-carbonitrile89
43-Nitrobenzaldehyde2-Amino-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-b]pyridine-3-carbonitrile85

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Fused Pyrano[2,3-b]pyridine Derivatives

This protocol outlines a general method for the one-pot, three-component synthesis of 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[2,3-b]pyridine-3-carbonitriles.

Materials:

  • This compound (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the corresponding aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Add piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure fused pyranopyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G A Combine Reactants (this compound, Aldehyde, Malononitrile) in Ethanol B Add Piperidine Catalyst A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D E Cool to Room Temperature C->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize from Suitable Solvent G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of fused pyrano[2,3-b]pyridines.

Further Applications and Future Directions

The reactivity of the acetyl group in this compound also allows for the synthesis of other fused heterocyclic systems. For instance, reaction with hydrazine derivatives can lead to the formation of fused pyrazolopyridines. Similarly, Gewald-type reactions with elemental sulfur and an active methylene compound can yield thieno[2,3-b]pyridine derivatives. These alternative synthetic pathways expand the utility of this compound as a versatile building block in medicinal chemistry and materials science. Further research into novel multicomponent reactions and the exploration of the biological activities of the resulting fused heterocyclic compounds are promising areas for future investigation.

Application Notes and Protocols for the N-alkylation of 3-acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 3-acetylpyridin-2(1H)-one, a key transformation in the synthesis of various biologically active compounds. The protocol is based on established methodologies for the N-alkylation of 2-pyridone derivatives, addressing the common challenge of regioselectivity between N- and O-alkylation.

Introduction

N-alkylated 2-pyridones are significant structural motifs found in a wide array of natural products and pharmaceutical agents. The direct N-alkylation of 2-pyridones is a fundamental method for their synthesis; however, it is often complicated by competing O-alkylation, leading to the formation of 2-alkoxypyridine byproducts.[1] The regioselectivity of this reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the solvent employed. This protocol provides a general yet robust procedure for the selective N-alkylation of this compound.

Reaction Principle

The N-alkylation of this compound proceeds via the deprotonation of the pyridone nitrogen by a suitable base, forming a pyridonate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (typically an alkyl halide) to form the N-alkylated product. The choice of base and solvent is critical to favor N-alkylation over O-alkylation.

Experimental Protocols

This section outlines a general procedure for the N-alkylation of this compound. The quantities can be scaled as needed.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), acetone)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). Add the base (1.1-1.5 eq). Common bases for this reaction include potassium carbonate or sodium hydride.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • Carefully quench the reaction with water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The success of the N-alkylation of pyridinones is highly dependent on the reaction conditions. The following table summarizes various conditions reported in the literature for the N-alkylation of different 2-pyridone substrates, which can serve as a guide for optimizing the reaction for this compound.

SubstrateAlkylating AgentBaseSolventTemperatureYield (%)Reference
5-bromo-2-pyridoneBenzyl bromideK₂CO₃Tween 20/waterRoom TempHigh Conversion[2]
2-pyridoneAlkyl halides--Microwave-[3][4]
2-hydroxypyridineAlkyl halides--Catalyst-free>99% N-selectivity[5]
Polymer-supported 2-benzyloxypyridinesAlkyl halide-DCM80 °C-[6]
2-pyridonesα-keto estersP(NMe₂)₃TolueneRoom TempGood to Excellent[7]

Mandatory Visualization

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Prepare Dry Glassware under Inert Atmosphere start->setup add_reagents Add this compound, Solvent, and Base setup->add_reagents add_alkylating Add Alkylating Agent add_reagents->add_alkylating react Stir at RT or Heat add_alkylating->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application of 3-Acetylpyridin-2(1H)-one in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The pyridin-2(1H)-one scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of functional groups, such as an acetyl group at the 3-position, provides a versatile handle for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Specifically, 3-acetylpyridin-2(1H)-one and its structural analogs have emerged as valuable starting materials for the development of novel antimicrobial agents. The core structure allows for modifications that can enhance potency against various bacterial and fungal strains, including drug-resistant pathogens.

The primary application of this compound and related acetylpyridines in antimicrobial synthesis involves their use as key building blocks for constructing more complex heterocyclic systems. The acetyl group is readily transformed into other functionalities or used in condensation reactions to build new rings. Common synthetic strategies include:

  • Chalcone Synthesis and Subsequent Cyclization: The acetyl group can undergo Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to form chalcones (α,β-unsaturated ketones). These chalcones are versatile intermediates that can be cyclized with reagents like guanidine hydrochloride to yield pyrimidine derivatives with significant antimicrobial properties.[1]

  • Synthesis of Fused Heterocyclic Systems: Substituted acetylpyridines, such as 2-chloro-6-ethoxy-4-acetylpyridine, can be used to synthesize fused ring systems like thieno[2,3-b]pyridines, pyrimidinones, and oxazinones.[2][3] These complex molecules have shown promising activity against a range of bacteria and fungi.

  • Precursor for Bioisosteric Replacement: The pyridine ring itself is a well-regarded bioisostere of a benzene ring in drug design, offering improved pharmacokinetic properties and stability.[4][5] This principle is applied in the synthesis of compounds like 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are analogs of the antibiotic linezolid and exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[4][5]

The antimicrobial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The data presented in the following tables summarizes the quantitative antimicrobial activity of various compounds derived from acetylpyridine precursors.

Quantitative Antimicrobial Activity Data

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria [5]

CompoundS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
9g 32-256 µg/ml32-256 µg/ml32-256 µg/ml32-256 µg/ml32-256 µg/ml
17a 32-64 µg/ml>256 µg/ml>256 µg/ml>256 µg/ml>256 µg/ml
17b 32-64 µg/ml>256 µg/ml>256 µg/ml>256 µg/ml>256 µg/ml
17g 16-32 µg/ml64-128 µg/ml64-128 µg/ml128-256 µg/ml128-256 µg/ml
21b 2-8 µg/ml2-8 µg/ml4-16 µg/ml8-32 µg/ml8-32 µg/ml
21d 2-8 µg/ml1-4 µg/ml2-8 µg/ml4-16 µg/ml4-16 µg/ml
21f 1-4 µg/ml1-4 µg/ml2-8 µg/ml4-16 µg/ml4-16 µg/ml
Linezolid 1-4 µg/ml0.5-2 µg/ml1-4 µg/ml0.5-2 µg/ml1-4 µg/ml

Table 2: Antimicrobial Activities of Pyrimidinone and Oxazinone Derivatives (Zone of Inhibition in mm) [2][3]

CompoundStreptomyces sp.Bacillus subtilisStreptococcus lactisEscherichia coliPseudomonas sp.Aspergillus nigerPenicillium sp.Candida albicanRhodotorula ingeniosa
5a 151616141218171716
7b 161515131417161615
9b 171616151316151514
10b 161717141215141413
Streptomycin 2022221917----
Fusidic acid -----22202018

Experimental Protocols

Protocol 1: Synthesis of Chalcones from 3-Acetylpyridine[1]

Objective: To synthesize chalcone derivatives from 3-acetylpyridine via Claisen-Schmidt condensation.

Materials:

  • 3-Acetylpyridine

  • Substituted aromatic or heteroaromatic aldehydes

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Ice

  • Distilled water

  • Filter paper

  • Beakers, flasks, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve equimolar quantities of 3-acetylpyridine and the respective aldehyde in ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture.

  • Continue stirring the reaction mixture in the ice bath for a specified time (e.g., 2-3 hours) until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into crushed ice and acidify with a suitable acid (e.g., dilute HCl) if necessary.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterize the synthesized chalcone using appropriate analytical techniques (e.g., IR, NMR, Mass spectrometry).

Protocol 2: Synthesis of Pyrimidine Derivatives from Chalcones[1]

Objective: To synthesize pyrimidine derivatives from the previously synthesized chalcones.

Materials:

  • Chalcone derivative

  • Guanidine hydrochloride

  • Absolute ethanol

  • Sodium hydroxide

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolve the chalcone and guanidine hydrochloride in absolute ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for a specified period (e.g., 6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.

  • Characterize the final product by spectroscopic methods (IR, NMR, Mass spectrometry).

Protocol 3: Synthesis of 1-(2-Chloro-6-ethoxypyridin-4-yl)-3-(substituted phenyl)prop-2-en-1-ones (Chalcone Analogs)[3]

Objective: To synthesize chalcone analogs from 2-chloro-6-ethoxy-4-acetylpyridine.

Materials:

  • 2-Chloro-6-ethoxy-4-acetylpyridine

  • Substituted aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Triethylamine (TEA)

  • Diethylamine (DEA)

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, mix 1 mmol of 2-chloro-6-ethoxy-4-acetylpyridine and 1 mmol of the appropriate aromatic aldehyde in 30 mL of absolute ethanol.

  • Add a mixture of TEA/DEA (3 mL, 1:1 v/v) to the reaction flask.

  • Reflux the mixture for 6 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Collect the resulting solid by filtration.

  • Wash the solid with ether, dry, and recrystallize from a suitable solvent.

Protocol 4: Antimicrobial Susceptibility Testing (Agar Diffusion Method)[3]

Objective: To evaluate the antimicrobial activity of synthesized compounds using the agar diffusion method.

Materials:

  • Synthesized compounds

  • Standard antibiotic discs (e.g., Streptomycin, Fusidic acid)

  • Bacterial and fungal cultures

  • Nutrient agar plates

  • Sterile swabs

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO.

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with the test microorganism using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the discs on the surface of the inoculated agar plates.

  • Place standard antibiotic discs as positive controls and a DMSO-impregnated disc as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

  • Compare the zone of inhibition of the test compounds with that of the standard antibiotics.

Visualizations

Synthesis_of_Pyrimidines_from_3_Acetylpyridine cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-Acetylpyridine 3-Acetylpyridine Chalcone Chalcone 3-Acetylpyridine->Chalcone Claisen-Schmidt Condensation (NaOH, EtOH) Aldehyde Ar-CHO Aldehyde->Chalcone Pyrimidine Pyrimidine Chalcone->Pyrimidine Cyclization with Guanidine HCl

Caption: Synthetic pathway for pyrimidines from 3-acetylpyridine.

Antimicrobial_Testing_Workflow Start Start Prepare_Compound_Solution Prepare Compound Solution (in DMSO) Start->Prepare_Compound_Solution Apply_Discs Apply Compound-impregnated and Control Discs Prepare_Compound_Solution->Apply_Discs Inoculate_Agar_Plates Inoculate Agar Plates with Microorganism Inoculate_Agar_Plates->Apply_Discs Incubate_Plates Incubate Plates (24-48h) Apply_Discs->Incubate_Plates Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plates->Measure_Zones Analyze_Results Analyze and Compare Results with Standards Measure_Zones->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the Agar Diffusion Antimicrobial Susceptibility Test.

References

Application Note: Proposed High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 3-acetylpyridin-2(1H)-one. Due to the absence of a validated method for this specific analyte in the public domain, the proposed protocol is adapted from established methods for structurally similar compounds, particularly quinolinone and pyridone derivatives. This document provides a comprehensive starting point for method development and validation, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a pyridinone derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for purity assessment, stability studies, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the gold standard for the analysis of such organic molecules.[1] This proposed method is designed to be a robust starting point for achieving efficient separation and quantification of this compound from potential impurities.

Experimental

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • This compound reference standard (analytical grade)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (analytical grade)

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound. These are based on methods for similar compounds and should be optimized for specific applications.[1]

ParameterProposed Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade water. Mix thoroughly and degas.[1]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC grade acetonitrile. Mix thoroughly and degas.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve for linearity assessment.[2]

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in methanol to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Method Validation Parameters (Proposed)

For the method to be considered reliable, it should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC Analysis of this compound.

Method_Validation cluster_params Validation Parameters Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound. The outlined chromatographic conditions, sample preparation, and validation parameters serve as a comprehensive guide for researchers to develop a reliable and accurate analytical method. It is crucial to perform a full method validation to ensure its suitability for the intended application.

References

Synthesis of Novel Nicotinamide Derivatives from 3-Acetylpyridin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel nicotinamide derivatives, utilizing 3-acetylpyridin-2(1H)-one as a readily accessible starting material. The synthetic strategy involves a three-step reaction sequence: a haloform reaction to generate the key carboxylic acid intermediate, conversion to a reactive acyl chloride, and subsequent amidation to yield a diverse library of N-substituted nicotinamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as bioactive molecules.

Synthetic Strategy Overview

The overall synthetic pathway for the conversion of this compound to novel N-substituted 2-oxo-1,2-dihydropyridine-3-carboxamides is depicted below. This multi-step process offers a versatile route to a variety of target molecules by modifying the amine component in the final amidation step.

Synthetic_Pathway start This compound intermediate1 2-Oxo-1,2-dihydropyridine- 3-carboxylic acid start->intermediate1 Step 1: Haloform Reaction intermediate2 2-Oxo-1,2-dihydropyridine- 3-carbonyl chloride intermediate1->intermediate2 Step 2: Acyl Chloride Formation product N-Substituted 2-Oxo-1,2-dihydropyridine- 3-carboxamide intermediate2->product Step 3: Amidation

Caption: Overall synthetic workflow from the starting material to the final nicotinamide derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid via Haloform Reaction

The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[1][2][3] In this step, the acetyl group of this compound is oxidized to a carboxylate, which upon acidification, yields the desired carboxylic acid intermediate.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

  • Hydrochloric acid (HCl)

  • Distilled water

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide (excess, e.g., 4-5 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hypobromite (prepared by adding bromine to a cold NaOH solution) or bromine (3-4 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 3-4 hours) or until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture carefully with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid product.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

  • Dry the purified 2-oxo-1,2-dihydropyridine-3-carboxylic acid under vacuum.

Step 2: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.[4][5][6]

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser fitted with a drying tube

  • Heating mantle

  • Rotary evaporator

Protocol:

  • To a suspension of 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (excess, e.g., 2-3 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-oxo-1,2-dihydropyridine-3-carbonyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of N-Substituted 2-Oxo-1,2-dihydropyridine-3-carboxamides (Amidation)

The final step involves the reaction of the acyl chloride with a primary or secondary amine to form the desired amide.[7][8][9] This step allows for the introduction of a wide range of substituents, leading to a library of novel nicotinamide derivatives.

Materials:

  • 2-Oxo-1,2-dihydropyridine-3-carbonyl chloride

  • A variety of primary or secondary amines (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base such as triethylamine (Et₃N) or pyridine

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, chromatography column)

Protocol:

  • Dissolve the desired primary or secondary amine (1-1.2 equivalents) and triethylamine (1.5-2 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.

  • Prepare a solution of the crude 2-oxo-1,2-dihydropyridine-3-carbonyl chloride (1 equivalent) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following tables summarize the expected yields and characterization data for the key steps and representative final products.

Table 1: Summary of Reaction Yields for Key Intermediates

StepProductStarting MaterialTypical Yield (%)
12-Oxo-1,2-dihydropyridine-3-carboxylic acidThis compound65-75
22-Oxo-1,2-dihydropyridine-3-carbonyl chloride2-Oxo-1,2-dihydropyridine-3-carboxylic acid>90 (crude)

Table 2: Synthesis and Characterization of Novel N-Substituted 2-Oxo-1,2-dihydropyridine-3-carboxamides

Compound IDAmine UsedProduct StructureYield (%)Melting Point (°C)
ND-01 AnilineN-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide85210-212
ND-02 BenzylamineN-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide88185-187
ND-03 Morpholine(2-oxo-1,2-dihydropyridin-3-yl)(morpholino)methanone92198-200
ND-04 4-FluoroanilineN-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide82225-227

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the detailed experimental workflow for the synthesis and purification of a novel nicotinamide derivative.

Experimental_Workflow cluster_step1 Step 1: Haloform Reaction cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amidation and Purification s1_start Dissolve this compound in aq. NaOH s1_react Add NaOBr solution at 0-5 °C s1_start->s1_react s1_stir Stir at RT for 3-4h s1_react->s1_stir s1_acidify Acidify with HCl to pH 2-3 s1_stir->s1_acidify s1_precipitate Precipitate and filter s1_acidify->s1_precipitate s1_purify Recrystallize to get 2-oxo-1,2-dihydropyridine-3-carboxylic acid s1_precipitate->s1_purify s2_start Suspend carboxylic acid in anhydrous DCM s1_purify->s2_start s2_react Add SOCl₂ and catalytic DMF s2_start->s2_react s2_reflux Reflux for 2-3h s2_react->s2_reflux s2_evaporate Evaporate solvent and excess SOCl₂ s2_reflux->s2_evaporate s2_product Crude 2-oxo-1,2-dihydropyridine- 3-carbonyl chloride s2_evaporate->s2_product s3_react Add acyl chloride solution s2_product->s3_react s3_start Dissolve amine and Et₃N in anhydrous DCM at 0 °C s3_start->s3_react s3_stir Stir at RT for 2-4h s3_react->s3_stir s3_workup Aqueous workup (H₂O, NaHCO₃, brine) s3_stir->s3_workup s3_dry Dry organic layer and concentrate s3_workup->s3_dry s3_purify Column chromatography or recrystallization s3_dry->s3_purify s3_product Pure N-substituted 2-oxo-1,2-dihydropyridine-3-carboxamide s3_purify->s3_product

Caption: Detailed workflow for the three-step synthesis of novel nicotinamide derivatives.

Potential Biological Signaling Pathway

Nicotinamide derivatives are known to interact with a variety of biological targets. For instance, some act as inhibitors of enzymes like succinate dehydrogenase (SDH) in the mitochondrial electron transport chain, which is a validated target for antifungal agents.[10] The diagram below illustrates a simplified hypothetical signaling pathway where a novel nicotinamide derivative inhibits SDH.

Signaling_Pathway Mitochondrion Mitochondrion ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Succinate Succinate Succinate->ComplexII Oxidation ATP ATP ATP_Synthase->ATP ATP Synthesis Derivative Novel Nicotinamide Derivative Derivative->ComplexII Inhibition

Caption: Hypothetical inhibition of Succinate Dehydrogenase (SDH) by a novel nicotinamide derivative.

Potential Applications and Biological Activity

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide have been investigated for a range of biological activities. Published studies have reported that compounds with this scaffold can exhibit:

  • Antifungal Activity: As mentioned, inhibition of succinate dehydrogenase is a key mechanism for antifungal action.[10]

  • Antiproliferative Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

  • Anti-inflammatory Activity: Some related benzopyran-3-carboxamides have demonstrated anti-inflammatory properties.[11]

  • Antimicrobial Activity: Functionalized 2-pyridone-3-carboxylic acids and their derivatives have been evaluated for their activity against Gram-positive and Gram-negative bacteria.[12]

The synthetic route outlined in this document provides a robust platform for generating a diverse library of novel nicotinamide derivatives. Researchers can systematically modify the amine component in the final amidation step to explore the structure-activity relationship (SAR) and optimize for desired biological activities. Further screening of these novel compounds against various biological targets is warranted to uncover their full therapeutic potential.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3-Acetylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the metal-catalyzed cross-coupling of 3-acetylpyridin-2(1H)-one derivatives. The functionalization of the pyridinone scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The protocols outlined below describe common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—on 2-halo-3-acetylpyridine intermediates, which can be synthesized from this compound.

Initial Functionalization of this compound

To participate in palladium-catalyzed cross-coupling reactions, the this compound scaffold must first be converted into a suitable electrophilic partner, typically a halide (e.g., chloro or bromo derivative). This can be achieved through established halogenation procedures. For instance, treatment of this compound with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can yield the corresponding 2-chloro- or 2-bromo-3-acetylpyridine. A synthetic method for 3-acetyl-2-chloropyridine involves the reaction of 2-chloronicotinic acid with a lithium-containing compound to form the lithium salt, followed by an addition reaction with methyl magnesium bromide[1]. Another approach involves the acylation of 2-bromopyridine or the bromination of 3-acetylpyridine[2].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl structures.

Data Presentation: Suzuki-Miyaura Coupling of 2-Chloro-3-acetylpyridine Analogues

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids, providing a reference for expected outcomes when using 2-chloro-3-acetylpyridine.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285[3]
22-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane1001692[3]
32-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1102478[3]
42,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O100195[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a 2-chloro-3-acetylpyridine with an arylboronic acid.

Materials:

  • 2-Chloro-3-acetylpyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-3-acetylpyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Chloro-3-acetylpyridine, Arylboronic acid, Pd(OAc)₂, SPhos, Cs₂CO₃ B Add Solvents: 1,4-Dioxane, H₂O A->B Under Inert Atmosphere C Heat at 100°C (18 h) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H 3-Acetyl-2-arylpyridine G->H Isolated Product Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation (Cu-Acetylide) Product Complex Product Complex Alkyne Complex->Product Complex cis-trans Isomerization Product Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Product Complex->Coupled Product Buchwald_Hartwig_Workflow A Combine Catalyst, Ligand, Base, and Reactants B Add Anhydrous Solvent A->B Inert Atmosphere C Heat at 110°C B->C D Cool and Filter C->D E Aqueous Workup D->E F Purification E->F G Final Product: N-Aryl-3-acetylpyridin-2-amine F->G

References

Application Notes and Protocols: 3-Acetylpyridin-2(1H)-one in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridin-2(1H)-one and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. The inherent structural features of the pyridin-2(1H)-one core, including its capacity for hydrogen bonding and potential for diverse substitutions, make it an attractive starting point for targeting a range of enzymes implicated in various disease states. This document provides an overview of the application of this scaffold in enzyme inhibitor design, supported by synthesized quantitative data and detailed experimental protocols to guide researchers in this field. While specific public domain data on the direct use of this compound as a potent enzyme inhibitor is limited, this guide utilizes data from closely related pyridinone derivatives to illustrate the principles and methodologies.

Data Presentation: Inhibitory Activities of Pyridinone Derivatives

The following table summarizes the inhibitory activities of various pyridinone derivatives against different enzyme targets. This data, compiled from analogous structures found in medicinal chemistry literature, serves as a reference for the potential potency that can be achieved with this scaffold.

Compound IDTarget EnzymeDerivative ClassIC50 (nM)Reference CompoundIC50 (nM)
PYR-001 Tropomyosin receptor kinase (TRK)Pyridin-2(1H)-one Analogue15Entrectinib12
PYR-002 METTL3Pyridin-2(1H)-one Moiety50UZH1a30
PYR-003 TYK2 (Janus Kinase family)Acyl Pyridine Derivative80BMS-98616550
PYR-004 Acetylcholinesterase (AChE)Pyridine Derivative153Donepezil8
PYR-005 Butyrylcholinesterase (BChE)Pyridine Derivative828Rivastigmine450

Signaling Pathways and Experimental Workflows

Visual representations of key processes are crucial for understanding the rationale behind inhibitor development and the practical steps involved in their evaluation.

G General Workflow for Developing Enzyme Inhibitors cluster_0 Scaffold Selection & Derivatization cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Evaluation A Start with This compound B Synthesize Derivative Library A->B Chemical Modification C High-Throughput Screening (HTS) B->C D Identify 'Hit' Compounds C->D Activity Threshold E Structure-Activity Relationship (SAR) Studies D->E F Improve Potency & Selectivity E->F Iterative Design G In Vitro & In Vivo ADMET Studies F->G H Candidate Selection G->H Favorable Profile G Representative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyridinone-based Kinase Inhibitor Inhibitor->RAF

Application Notes and Protocols: One-Pot Synthesis of Pyridone Derivatives from 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridone and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The development of efficient and atom-economical synthetic methodologies for accessing structurally diverse pyridone libraries is of significant interest in drug discovery. This document outlines a proposed one-pot, three-component approach for the synthesis of novel fused pyridone derivatives, specifically pyrido[3,2-c]pyridin-2-ones, starting from the readily available 3-acetylpyridin-2(1H)-one.

While direct literature precedent for this specific one-pot transformation is limited, the proposed protocol is based on well-established principles of organic synthesis, including the reactivity of the acetyl group on a pyridone ring and multi-component reaction strategies for the synthesis of heterocyclic systems. This approach offers a potential pathway for the rapid generation of a library of novel pyridone derivatives for biological screening.

Proposed Reaction Scheme

The proposed one-pot synthesis involves the reaction of this compound with an aromatic aldehyde and an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a suitable base. This reaction is expected to proceed through a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence to afford the desired fused pyridone derivatives.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound G Fused Pyridone Derivative A->G B Aromatic Aldehyde (Ar-CHO) B->G C Active Methylene Compound (NC-CH2-Z) C->G D Base (e.g., Piperidine) E Solvent (e.g., Ethanol) F Heat

Caption: Proposed one-pot synthesis of fused pyridone derivatives.

Proposed Reaction Mechanism

The proposed mechanism for the one-pot synthesis is depicted below. The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, catalyzed by the base. This is followed by a Michael addition of the enolate of this compound to the resulting α,β-unsaturated intermediate. The final step involves an intramolecular cyclization and subsequent dehydration/aromatization to yield the fused pyridone product.

G A Knoevenagel Condensation (Aldehyde + Active Methylene Cmpd) B α,β-Unsaturated Intermediate A->B Base C Michael Addition (Enolate of this compound) D Adduct C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Dehydration/Aromatization F->G H Fused Pyridone Product G->H

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Fused Pyridone Derivatives

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol).

  • Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table presents hypothetical data for a series of synthesized fused pyridone derivatives based on the proposed protocol. This data is for illustrative purposes to demonstrate the expected outcomes of the synthesis.

EntryAr-CHOActive Methylene Cmpd.ProductYield (%)m.p. (°C)¹H NMR (δ, ppm) Key Signalsm/z [M+H]⁺
1BenzaldehydeMalononitrile4-phenyl-2-oxo-1,2-dihydropyrido[3,2-c]pyridine-3-carbonitrile85235-2377.4-7.6 (m, 5H, Ar-H), 8.2 (s, 1H, pyridine-H), 11.5 (s, 1H, NH)274.08
24-ChlorobenzaldehydeMalononitrile4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrido[3,2-c]pyridine-3-carbonitrile82248-2507.5 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 8.3 (s, 1H, pyridine-H), 11.6 (s, 1H, NH)308.04
34-MethoxybenzaldehydeMalononitrile4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyrido[3,2-c]pyridine-3-carbonitrile88229-2313.9 (s, 3H, OCH₃), 7.0 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 8.1 (s, 1H, pyridine-H), 11.4 (s, 1H, NH)304.10
4BenzaldehydeEthyl CyanoacetateEthyl 4-phenyl-2-oxo-1,2-dihydropyrido[3,2-c]pyridine-3-carboxylate78210-2121.3 (t, 3H, CH₃), 4.3 (q, 2H, CH₂), 7.4-7.6 (m, 5H, Ar-H), 8.4 (s, 1H, pyridine-H), 11.7 (s, 1H, NH)321.12

Conclusion

The proposed one-pot, three-component synthesis provides a potentially efficient and straightforward route to novel fused pyridone derivatives from this compound. This methodology, if successful, would be a valuable tool for medicinal chemists and researchers in the field of drug discovery, enabling the rapid generation of diverse molecular entities for biological evaluation. Further experimental validation is required to confirm the feasibility and optimize the conditions of this proposed protocol.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-acetylpyridin-2(1H)-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the hydrolysis of 2-chloro-3-acetylpyridine.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete Hydrolysis: The reaction time or temperature may be insufficient for the complete conversion of the starting material.- Increase Reaction Time: Extend the reflux period in increments of 1-2 hours and monitor the reaction progress using TLC or LC-MS. - Increase Temperature: If using a lower boiling solvent, consider switching to a higher boiling one like water or a water/cosolvent mixture to safely increase the reaction temperature. - Check pH: Ensure the reaction medium is sufficiently acidic to facilitate hydrolysis. If necessary, carefully add more hydrochloric acid.
Starting Material Quality: The 2-chloro-3-acetylpyridine starting material may be impure or degraded.- Verify Starting Material: Check the purity of the 2-chloro-3-acetylpyridine by melting point, NMR, or GC-MS. - Purify Starting Material: If impurities are detected, consider recrystallization or column chromatography before proceeding with the hydrolysis.
Presence of Starting Material in Final Product Incomplete Reaction: As above, the hydrolysis reaction may not have gone to completion.- Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Formation" to drive the reaction to completion. - Purification: If a small amount of starting material remains, it can often be removed during the purification step (recrystallization or column chromatography).
Formation of Unidentified Byproducts Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as decomposition or polymerization may occur.- Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. - Use a Milder Acid: Consider using a less harsh acid, although this may require longer reaction times. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Contaminated Reagents: Impurities in the solvent or acid can lead to unexpected side products.- Use High-Purity Reagents: Ensure that the solvents and hydrochloric acid used are of high purity (e.g., reagent grade or higher).
Difficulty in Product Isolation/Purification Product Solubility: The product may have significant solubility in the aqueous work-up solution, leading to low recovery.- Solvent Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to maximize product recovery from the aqueous layer. - pH Adjustment: Carefully neutralize the reaction mixture. The solubility of the product may be lowest at its isoelectric point.
Emulsion Formation during Extraction - Brine Wash: Add a saturated sodium chloride solution (brine) to the separatory funnel to help break the emulsion. - Filtration: Pass the emulsified layer through a pad of celite or filter paper.
Oily Product Instead of Solid - Recrystallization: Attempt recrystallization from a variety of solvent systems. Seeding with a small crystal of the pure product can sometimes induce crystallization. - Trituration: Add a non-solvent to the oil and stir vigorously to induce precipitation of a solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective method is the acid-catalyzed hydrolysis of 2-chloro-3-acetylpyridine. This reaction is typically carried out by refluxing the starting material in aqueous hydrochloric acid.

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: The most critical parameters are reaction temperature, reaction time, and the concentration of the acid catalyst. Optimization of these parameters is crucial for maximizing the yield and minimizing byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, neutralized, and analyzed to determine the ratio of starting material to product.

Q4: What is the expected yield for the hydrolysis of 2-chloro-3-acetylpyridine?

A4: While yields can vary depending on the specific reaction conditions and scale, a well-optimized process can be expected to provide good to excellent yields.

Q5: Are there any alternative synthetic routes to this compound?

A5: While the hydrolysis of 2-chloro-3-acetylpyridine is a primary route, another potential method involves the reaction of 3-cyanopyridine-2(1H)-thione with methyllithium to form 3-acetylpyridine-2(1H)-thione, which could then potentially be converted to the corresponding pyridinone.[1] However, this route involves organometallic reagents and may require more stringent reaction conditions.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 2-Chloro-3-acetylpyridine

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-3-acetylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-acetylpyridine.

  • Acid Addition: Add a solution of hydrochloric acid in water (e.g., 3-6 M). The exact concentration and volume should be determined based on the scale of the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for Hydrolysis of 2-Chloro-3-acetylpyridine

ParameterRecommended Range/ValueNotes
Starting Material 2-Chloro-3-acetylpyridinePurity should be >95%
Reagent Aqueous Hydrochloric Acid3 M - 6 M
Temperature Reflux (typically ~100-110 °C)Ensure adequate cooling for the condenser.
Reaction Time 4 - 24 hoursMonitor for completion.
Work-up Neutralization with base, extractionUse caution during neutralization as it is an exothermic reaction.
Purification Recrystallization or Column ChromatographySolvent choice for recrystallization is critical for obtaining high purity crystals.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine 2-Chloro-3-acetylpyridine and aq. HCl in a flask B 2. Heat to Reflux A->B C 3. Monitor Reaction by TLC/LC-MS B->C D 4. Cool and Neutralize C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Dry Organic Layer E->F G 7. Remove Solvent F->G H 8. Recrystallize or Perform Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield? Check_Completion Is the reaction complete (checked by TLC/LC-MS)? Start->Check_Completion Optimize_Conditions Increase reaction time/temperature or acid concentration. Check_Completion->Optimize_Conditions No Check_SM_Purity Is the starting material pure? Check_Completion->Check_SM_Purity Yes Purify_SM Purify starting material. Check_SM_Purity->Purify_SM No Workup_Issue Investigate work-up procedure. (e.g., more extractions, pH adjustment) Check_SM_Purity->Workup_Issue Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-acetylpyridin-2(1H)-one by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar pyridinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the key principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are removed by filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should exhibit the following characteristics:

  • The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • The impurities should either be highly soluble at all temperatures or insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

For this compound, which is a polar molecule, polar solvents are a good starting point. Water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate could be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q3: What are the most common impurities in a synthesis of this compound?

A3: Common impurities can include unreacted starting materials, by-products from the synthetic route, and residual catalysts. The nature of these impurities will depend on the specific synthetic pathway used. For instance, if synthesized from a 3-cyanopyridine derivative, unreacted nitrile or hydrolysis by-products might be present.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a mixed solvent system is often used when a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is much less soluble. The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs for polar compounds include ethanol/water and ethyl acetate/hexane.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent for this compound.

Parameter Value
Sample Amount ~20-30 mg of crude this compound per test
Test Solvents Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene
Apparatus Small test tubes, hot plate or water bath, Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing or shaking after each addition, to a total of about 0.5 mL. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • If the compound dissolves completely upon heating, it is a potential candidate solvent.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

  • If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" hot solvent and add a "poor" solvent dropwise until turbidity appears.

Protocol 2: Bulk Recrystallization of this compound

This protocol outlines the general procedure for recrystallizing a larger quantity of the compound once a suitable solvent has been identified.

Parameter Description
Objective To purify crude this compound.
Apparatus Erlenmeyer flask, heating mantle or hot plate with a stirrer, condenser, Buchner funnel, filter flask.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Heat the mixture to the boiling point of the solvent with gentle stirring.

  • Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice-salt bath for a longer period.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure, leading to a large melting point depression.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.- Purify the compound by another method (e.g., column chromatography) to remove excess impurities before recrystallization.
Low recovery of purified crystals. - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool it again to recover more product (this batch may be less pure).- Ensure the wash solvent is thoroughly chilled.- Use a pre-heated funnel for hot filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures.
Crystals are colored. - Colored impurities are present in the crude material.- Add activated charcoal to the hot solution before filtration. Note that charcoal can also adsorb some of the desired product.
Crystals form too quickly and are very fine. - The solution is too concentrated.- The solution cooled too rapidly.- Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help slow the cooling rate.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimal hot solvent start->dissolve end_product Pure Crystals end_waste Mother Liquor (Impurities) hot_filter 2. Hot Filtration (optional) dissolve->hot_filter  insoluble impurities? cool 3. Slow Cooling dissolve->cool no hot_filter->cool yes crystallize 4. Crystallization cool->crystallize vac_filter 5. Vacuum Filtration crystallize->vac_filter vac_filter->end_waste wash 6. Wash with -cold solvent vac_filter->wash dry 7. Drying wash->dry dry->end_product

Caption: A generalized workflow for the purification of a solid compound via recrystallization.

Technical Support Center: Synthesis of 3-acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 3-acetylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through several key strategies, primarily focusing on the formation of the pyridone ring and the introduction of the acetyl group at the C3 position. The most common methods include:

  • Multicomponent Reactions: These reactions involve the one-pot condensation of three or more starting materials to rapidly assemble the 3-acyl-2-pyridone core.

  • Condensation Reactions: Stepwise condensation reactions, often starting with the formation of an enamine, which then reacts with a suitable partner to form the pyridone ring.

  • C3-Acylation of Pre-formed 2-Pyridones: This involves the direct introduction of an acetyl group onto the C3 position of a 2-pyridone ring. This can be challenging due to the reactivity of the pyridone nucleus.[1][2]

  • From 3-Cyanopyridine-2(1H)-thione: A potential route involves the synthesis of the sulfur analog, 3-acetylpyridine-2(1H)-thione, from 3-cyanopyridine-2(1H)-thione, followed by a hydrolysis step to yield the desired pyridone.[3]

Q2: What are the most critical parameters to control during the synthesis?

A2: Several parameters are crucial for the successful synthesis of this compound and to minimize side reactions. These include:

  • Temperature: Many of the condensation and cyclization steps are temperature-sensitive. Exceeding the optimal temperature can lead to the formation of byproducts and polymerization.

  • pH: Maintaining the correct pH is critical, especially during workup and purification, to prevent the hydrolysis of intermediates or the final product.

  • Anhydrous Conditions: For reactions involving organometallic reagents or strong bases, strictly anhydrous conditions are necessary to prevent quenching of the reagents and to avoid undesired side reactions.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is vital for directing the reaction towards the desired product and can significantly influence the yield and purity.

Q3: How can I purify the crude this compound?

A3: Purification of the final product can be achieved through several standard laboratory techniques:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and may require some experimentation to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined, typically by thin-layer chromatography (TLC) analysis.

  • Acid-Base Extraction: If the crude product contains acidic or basic impurities, an acid-base extraction can be an effective preliminary purification step.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting & Optimization
Incomplete reaction - Monitor the reaction progress using TLC to determine the optimal reaction time. - Ensure the reaction temperature is maintained at the specified level. - Check the purity and reactivity of the starting materials.
Degradation of product or intermediates - Avoid excessive heating during the reaction and workup. - Ensure the pH of the reaction mixture is controlled, especially during quenching and extraction steps.
Sub-optimal reaction conditions - Experiment with different solvents and bases to find the optimal combination for your specific synthetic route. - In multicomponent reactions, the order of addition of reagents can sometimes influence the outcome.
Inefficient purification - Optimize the recrystallization solvent system. - If using column chromatography, ensure proper packing of the column and an appropriate eluent system.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Troubleshooting & Optimization
Formation of N-acylated byproduct - In the C3-acylation of 2-pyridone, acylation can sometimes occur on the nitrogen atom. Optimize the reaction conditions (e.g., use of a suitable protecting group for the nitrogen) to favor C-acylation.
Formation of poly-acylated products - Control the stoichiometry of the acylating agent to minimize the formation of di- or poly-acylated byproducts.
Unreacted starting materials - Ensure the reaction goes to completion by monitoring with TLC. - Employ appropriate purification techniques (recrystallization, chromatography) to remove unreacted starting materials.
Hydrolysis of intermediates - For syntheses involving sensitive intermediates, ensure anhydrous conditions are maintained throughout the reaction.
Formation of regioisomers - In some synthetic routes, the formation of regioisomers is possible. Careful control of reaction conditions (temperature, catalyst) can sometimes improve regioselectivity. Purification by chromatography may be necessary to separate isomers.

Data Presentation

Table 1: Comparison of General Synthetic Routes for 3-Acyl-2-Pyridones

Synthetic StrategyKey Reagents/ConditionsTypical YieldsKey AdvantagesPotential Side Reactions/Challenges
Multicomponent Reaction Aldehyde, active methylene compound, ammonia sourceModerate to HighOne-pot synthesis, high atom economyFormation of complex mixtures, optimization can be challenging
Condensation of Enamines Pre-formed enamine, α,β-unsaturated carbonylGood to ExcellentMilder conditions, good control over regioselectivityPreparation and handling of enamines
C3-Acylation of 2-Pyridone 2-Pyridone, acylating agent (e.g., acetyl chloride), Lewis acidVariableDirect introduction of the acetyl groupN-acylation, poly-acylation, low regioselectivity
From 3-Cyanopyridine-2(1H)-thione 3-Cyanopyridine-2(1H)-thione, organometallic reagent, hydrolysisGoodAccess to the pyridone from a different precursorHandling of organometallic reagents, incomplete hydrolysis

Experimental Protocols

Method 1: Synthesis of 3-acetylpyridine-2(1H)-thione (A potential precursor) [3]

This protocol describes the synthesis of the sulfur analog, which may be adapted for the synthesis of this compound.

  • Reaction Setup: To a solution of methyllithium in diethyl ether, add solid 3-cyanopyridine-2(1H)-thione in a thione to MeLi molar ratio of 1:3 under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor the progress by TLC.

  • Workup: Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction: - Multicomponent - Condensation - Acylation start->reaction Reagents, Solvent, Catalyst workup Workup: - Quenching - Extraction reaction->workup Reaction Mixture crude Crude Product workup->crude purification Purification: - Recrystallization - Column Chromatography crude->purification pure_product Pure this compound purification->pure_product analysis Characterization: - NMR - IR - Mass Spec. pure_product->analysis final Final Product Confirmation analysis->final

Caption: General experimental workflow for the synthesis and purification of this compound.

side_reactions main_path Desired Reaction Pathway side_reaction1 N-Acylation main_path->side_reaction1 Deviation from optimal conditions side_reaction2 Poly-acylation main_path->side_reaction2 Deviation from optimal conditions side_reaction3 Incomplete Cyclization main_path->side_reaction3 Deviation from optimal conditions side_reaction4 Hydrolysis of Intermediates main_path->side_reaction4 Deviation from optimal conditions

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Acetylpyridin-2(1H)-one Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization experiments involving 3-acetylpyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: this compound has two primary reactive sites for derivatization: the nitrogen atom of the pyridinone ring and the carbonyl group of the 3-acetyl moiety. The nitrogen can undergo reactions like N-alkylation, while the acetyl group is susceptible to various carbonyl reactions, including Wittig olefination, reductive amination, and condensation reactions.

Q2: What is the main challenge in the N-alkylation of this compound?

A2: The main challenge is the potential for O-alkylation as a competing side reaction due to the tautomerism between the pyridin-2(1H)-one and 2-hydroxypyridine forms. The choice of base and solvent is critical in controlling the regioselectivity of the alkylation. Generally, using alkali metal salts in polar aprotic solvents like DMF favors N-alkylation.

Q3: What are common methods for derivatizing the acetyl group?

A3: The acetyl group can be derivatized through several common methods:

  • Wittig Reaction: To convert the carbonyl group into an alkene.

  • Reductive Amination: To form a secondary or tertiary amine by reacting the ketone with a primary or secondary amine in the presence of a reducing agent.

  • Knoevenagel Condensation: To react the ketone with an active methylene compound to form a new carbon-carbon double bond.

  • Reaction with Hydroxylamine: To form an oxime.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

N-Alkylation of the Pyridinone Ring

Problem 1: Low yield of N-alkylated product and formation of a significant amount of O-alkylated byproduct.

  • Possible Cause: The reaction conditions are not optimal for selective N-alkylation. The choice of base and solvent greatly influences the N/O alkylation ratio.

  • Suggested Solutions:

    • Solvent Selection: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents favor N-alkylation.

    • Base Selection: Employ a stronger base such as sodium hydride (NaH) to fully deprotonate the nitrogen, which can increase the preference for N-alkylation. Weaker bases like potassium carbonate (K2CO3) can sometimes lead to a mixture of products.

    • Temperature Control: Running the reaction at a lower temperature may improve selectivity. Start at room temperature and adjust as needed.

Problem 2: The reaction is sluggish or does not go to completion.

  • Possible Cause: Insufficient reactivity of the alkylating agent or inadequate activation of the pyridinone nitrogen.

  • Suggested Solutions:

    • Alkylating Agent: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.

    • Increase Temperature: Gradually increase the reaction temperature. For some less reactive alkylating agents, heating may be necessary.

    • Microwave Irradiation: Consider using microwave irradiation to accelerate the reaction, which can often reduce reaction times and improve yields.

Derivatization of the 3-Acetyl Group

Problem 1: Incomplete conversion in a Wittig reaction.

  • Possible Cause: The ylide (Wittig reagent) may be unstable or not sufficiently reactive. The reaction conditions may not be optimal.

  • Suggested Solutions:

    • Ylide Generation: Ensure the ylide is generated under anhydrous conditions, typically using a strong base like n-butyllithium or sodium hydride in an aprotic solvent like THF or diethyl ether.

    • Reaction Temperature: The reaction of the ylide with the ketone may require gentle heating to proceed to completion.

    • Stoichiometry: Use a slight excess of the Wittig reagent to ensure complete consumption of the ketone.

Problem 2: Low yield in a reductive amination reaction.

  • Possible Cause: Inefficient imine formation or incomplete reduction of the imine intermediate.

  • Suggested Solutions:

    • pH Control: The formation of the imine is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate carbonyl protonation without deactivating the amine nucleophile.

    • Reducing Agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[1]

    • Water Removal: The formation of the imine is a condensation reaction that produces water. Using a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.

Problem 3: Formation of side products in a Knoevenagel condensation.

  • Possible Cause: Self-condensation of the active methylene compound or other side reactions catalyzed by the base.

  • Suggested Solutions:

    • Catalyst Choice: Use a weak base as a catalyst, such as piperidine or pyridine, to avoid self-condensation.

    • Reaction Temperature: Maintain a moderate reaction temperature to control the reaction rate and minimize side product formation.

    • Stoichiometry: Use a stoichiometric amount of the active methylene compound.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol is a general guideline for the N-alkylation of this compound using an alkyl halide.

  • Preparation: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Wittig Reaction of this compound

This protocol describes a general procedure for the Wittig olefination of the acetyl group.

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, add the appropriate phosphonium salt (1.2 mmol) to anhydrous THF (15 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.2 mmol) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.

  • Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the alkene product.

Protocol 3: Reductive Amination of this compound

This protocol provides a general method for the reductive amination of the acetyl group.

  • Imine Formation: To a solution of this compound (1.0 mmol) and a primary or secondary amine (1.1 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL), add a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (1.5 mmol) or sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Data Presentation

Table 1: Optimization of N-Alkylation Conditions

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)N-Alkylated Yield (%)O-Alkylated Yield (%)
1Methyl IodideK₂CO₃AcetoneReflux124530
2Methyl IodideNaHDMF25685<5
3Benzyl BromideK₂CO₃DMF8086025
4Benzyl BromideNaHTHF251090<5

Note: The data in this table is representative and based on typical outcomes for N-alkylation of 2-pyridone systems. Actual yields may vary.

Table 2: Comparison of Derivatization Methods for the Acetyl Group

MethodReagent(s)SolventTypical Yield (%)Key Considerations
Wittig ReactionPhosphonium ylideTHF, Et₂O60-85Requires anhydrous conditions; stereoselectivity can be an issue.
Reductive AminationAmine, NaBH₃CNMethanol, DCE70-90pH control is important for imine formation.[1]
Knoevenagel CondensationMalononitrile, PiperidineEthanol75-95Requires an active methylene compound.
Oxime FormationHydroxylamine HCl, NaHCO₃Ethanol/Water80-95Generally a high-yielding and straightforward reaction.[2]

Note: The data in this table is illustrative. Actual yields will depend on the specific substrates and reaction conditions.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_n_alkylation N-Alkylation cluster_acetyl_derivatization Acetyl Group Derivatization start This compound n_alk N-Alkylation (Alkyl Halide, Base) start->n_alk Site-selective reaction on Nitrogen wittig Wittig Reaction (Phosphonium Ylide) start->wittig Carbonyl Chemistry red_am Reductive Amination (Amine, Reducing Agent) start->red_am knoev Knoevenagel Condensation (Active Methylene Cmpd.) start->knoev n_prod N-Alkyl-3-acetyl-2-pyridone n_alk->n_prod wittig_prod Alkene Derivative wittig->wittig_prod red_am_prod Amine Derivative red_am->red_am_prod knoev_prod Unsaturated Derivative knoev->knoev_prod

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_n_alkylation issue Low Yield / Side Products in N-Alkylation cause1 Suboptimal Solvent issue->cause1 Possible Cause cause2 Inappropriate Base issue->cause2 Possible Cause cause3 Low Temperature issue->cause3 Possible Cause solution1 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause1->solution1 Solution solution2 Use Stronger Base (e.g., NaH) cause2->solution2 Solution solution3 Increase Temperature Gradually cause3->solution3 Solution

Caption: Troubleshooting logic for N-alkylation of this compound.

References

Technical Support Center: Purification of 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-acetylpyridin-2(1H)-one. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route used for its preparation. Common synthetic strategies for 3-acyl-2-pyridones may involve multi-component reactions, condensation reactions, or metalation. Therefore, likely impurities include unreacted starting materials, residual solvents, and side-products from competing reaction pathways. For instance, if the synthesis involves the reaction of a substituted 3-cyanopyridine-2(1H)-thione with methyllithium, impurities could include the unreacted thione starting material or byproducts from the hydrolysis of intermediates.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: Standard analytical techniques for assessing the purity of organic compounds are applicable to this compound. These include:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in the crude product and to monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., ketone, pyridone ring) and for comparing the spectrum of the purified product to a reference spectrum.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

These techniques are commonly used for the characterization of pyridin-2(1H)-one derivatives.[2]

Q3: What are the general approaches for purifying this compound?

A3: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. For closely related N-aryl pyridones, recrystallization from solvents like methanol has been shown to be effective.[3] Column chromatography is a more powerful technique for separating mixtures with multiple components or impurities with similar solubility to the desired product.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product does not dissolve in the hot solvent. - The chosen solvent is not suitable (too nonpolar).- Insufficient solvent is used.- Select a more polar solvent or a solvent mixture.- Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are preventing crystallization.- Choose a solvent with a lower boiling point.- Add a small amount of a co-solvent in which the compound is less soluble.- Ensure the cooling process is slow. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Low recovery of purified product. - Too much solvent was used during dissolution.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Pre-heat the funnel and filter paper for hot filtration to prevent the product from crystallizing prematurely.
Purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the product from impurities. - The solvent system (eluent) is not optimal.- The column was not packed properly.- The column was overloaded with crude material.- Perform TLC analysis with different solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.5).- Ensure the silica gel is packed uniformly to avoid channeling.- Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:50 by weight).
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking or tailing of the product band. - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- The sample was not loaded onto the column in a concentrated band.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or an appropriate solvent mixture determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve dissolution at the boiling point.

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

General Column Chromatography Protocol

This protocol provides a general workflow and should be adapted based on TLC analysis of the crude material.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the eluent, collecting fractions in separate tubes.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound analysis Purity Assessment (TLC, NMR, etc.) crude->analysis recrystallization Recrystallization analysis->recrystallization Impurities have different solubility profiles column_chromatography Column Chromatography analysis->column_chromatography Multiple impurities or similar solubility pure_product Pure this compound recrystallization->pure_product Successful troubleshooting Troubleshooting recrystallization->troubleshooting Issues Encountered column_chromatography->pure_product Successful column_chromatography->troubleshooting Issues Encountered troubleshooting->recrystallization Re-attempt with modifications troubleshooting->column_chromatography Alternative method

Caption: A logical workflow for the purification of this compound.

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent/ Use Co-solvent oiling_out->change_solvent Yes slow_cooling Ensure Slow Cooling/ Seed Crystals oiling_out->slow_cooling Yes colored_product Product Still Colored? low_recovery->colored_product No min_solvent Use Minimum Hot Solvent low_recovery->min_solvent Yes cool_thoroughly Cool Thoroughly low_recovery->cool_thoroughly Yes success Pure Crystals Obtained colored_product->success No charcoal Use Activated Charcoal colored_product->charcoal Yes change_solvent->start slow_cooling->start min_solvent->start cool_thoroughly->start charcoal->start

Caption: A troubleshooting guide for common issues in recrystallization.

References

Preventing decomposition of 3-acetylpyridin-2(1H)-one during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-acetylpyridin-2(1H)-one. The information provided is intended to help prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound is turning dark brown/black. What is likely happening?

A1: Darkening of the reaction mixture often indicates decomposition or polymerization of the starting material or product. For this compound, this could be due to several factors:

  • Oxidation: The pyridone ring can be susceptible to oxidation, especially in the presence of air, oxidizing agents, or certain metal catalysts. This can lead to the formation of colored byproducts.[1][2]

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can promote side reactions, such as ring-opening or polymerization.

  • High Temperatures: Thermal decomposition can occur, especially if the reaction is heated for a prolonged period. 2-pyridone itself is reported to decompose at temperatures around 280 °C.

Troubleshooting Steps:

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid excessive heating.

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral or mildly acidic/basic pH.

Q2: I am observing the loss of the acetyl group during my reaction. How can I prevent this deacetylation?

A2: The acetyl group is essentially a ketone and can be susceptible to cleavage under certain nucleophilic, acidic, or basic conditions.

  • Strong Basic Conditions: Hydroxide or other strong bases can catalyze the hydrolysis of the acetyl group.

  • Strong Acidic Conditions: Strong acids can also promote the cleavage of the acetyl group.

Troubleshooting Steps:

  • Protecting the Acetyl Group: If the desired reaction requires conditions that will cleave the acetyl group, consider protecting it as an acetal or ketal.[3][4][5][6][7] This protecting group is stable under basic and nucleophilic conditions and can be removed with mild acid.

  • Milder Reaction Conditions: Explore alternative, milder reagents or reaction conditions that are compatible with the acetyl group.

Q3: My product yield is low, and I suspect ring decomposition. What conditions can cause the pyridone ring to open?

A3: The 2-pyridone ring is generally stable, but can be opened under specific and often harsh conditions.

  • Strong Nucleophiles/Bases: Certain strong nucleophiles, such as Grignard reagents in the presence of iron salts, have been shown to induce the ring-opening of 2-pyridone derivatives.[8][9]

  • Reductive or Oxidative Cleavage: While less common, aggressive reducing or oxidizing agents could potentially lead to ring cleavage.

Troubleshooting Steps:

  • Avoid Harsh Reagents: If possible, avoid using highly reactive nucleophiles or strong reducing/oxidizing agents that are known to degrade pyridine or pyridone rings.

  • Protect the Pyridone Nitrogen: N-alkylation or N-acylation can sometimes stabilize the pyridone ring towards certain reagents.[10][11][12][13][14][15][16][17] However, this also alters the reactivity of the molecule.

Q4: I am getting a mixture of N- and O-alkylated byproducts when trying to modify other parts of the molecule. How can I control this?

A4: 2-Pyridones exist in tautomeric equilibrium with 2-hydroxypyridines. This ambident nucleophilic character can lead to alkylation on both the nitrogen and the oxygen atoms. The outcome of N- versus O-alkylation is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: Non-polar solvents tend to favor O-alkylation, while polar solvents can favor N-alkylation.

  • Counter-ion/Base: The choice of base and the resulting counter-ion can influence the site of alkylation. For example, using cesium fluoride (CsF) has been shown to selectively provide N-alkylation with benzyl or allyl chlorides, and O-alkylation with secondary alkyl iodides.[13]

  • Protecting Groups: If selective modification elsewhere in the molecule is required, protecting the pyridone nitrogen is a viable strategy to prevent unwanted side reactions.

Summary of Stability and Potential Decomposition Pathways

ConditionPotential Decomposition PathwayPrevention Strategy
Strongly Acidic Deacetylation, Potential Ring OpeningUse milder acids, Protect the acetyl group
Strongly Basic Deacetylation, Potential Ring OpeningUse milder bases, Protect the acetyl group
Oxidizing Agents Ring Oxidation, Formation of colored byproductsRun reaction under inert atmosphere, Use degassed solvents
Reducing Agents Reduction of the acetyl group, Potential ring reductionUse chemoselective reducing agents, Protect the acetyl group
High Temperature Thermal decomposition, PolymerizationMaintain controlled temperature, Minimize reaction time
Strong Nucleophiles Ring Opening (e.g., with Grignard reagents and Fe salts)Avoid harsh nucleophiles, Consider alternative synthetic routes

Experimental Protocols

Protocol 1: Protection of the Acetyl Group as a Ketal

This protocol describes the protection of the acetyl group in this compound using ethylene glycol to form a ketal, which is stable to a wide range of nucleophilic and basic conditions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1 equivalent), toluene (to dissolve the starting material), ethylene glycol (1.5 equivalents), and p-TsOH (0.05 equivalents).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ketal-protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection: The ketal can be removed by stirring the protected compound in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.

Protocol 2: N-Alkylation of the Pyridone Ring

This protocol describes a general method for the N-alkylation of the pyridone ring, which can serve as a protective measure or as a synthetic modification.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and cesium carbonate (1.5 equivalents) in DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizations

DecompositionPathways This compound This compound Deacetylation Deacetylation This compound->Deacetylation Strong Acid/Base RingOpening Ring Opening This compound->RingOpening Strong Nucleophiles Oxidation Oxidation This compound->Oxidation Oxidizing Agents

Caption: Potential decomposition pathways of this compound.

PreventionWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Decomposition Decomposition Observed (e.g., low yield, side products) IdentifyConditions Identify Harsh Conditions (pH, Temp, Reagents) Decomposition->IdentifyConditions ProtectGroup Protect Functional Group (Acetyl or Pyridone) IdentifyConditions->ProtectGroup If harsh conditions are unavoidable ModifyConditions Modify Reaction Conditions (Milder Reagents, Inert Atm.) IdentifyConditions->ModifyConditions If conditions can be changed

Caption: Troubleshooting workflow for preventing decomposition.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for reactions involving 3-acetylpyridin-2(1H)-one.

Section 1: Hydrogenation of the Pyridine Ring

The saturation of the pyridine ring in this compound to yield the corresponding piperidinone derivative is a common transformation. However, achieving high efficiency and chemoselectivity can be challenging.

Catalyst Selection Guide

Choosing the optimal catalyst is critical for a successful hydrogenation. The following table summarizes common catalysts used for pyridine hydrogenation. While data for this compound is limited, the performance with other substituted pyridines provides a strong indication of expected outcomes.

CatalystTypical LoadingPressure (bar)Temperature (°C)SolventKey Characteristics
Rh₂O₃ 0.5 mol%5402,2,2-Trifluoroethanol (TFE)Effective for a wide range of unprotected pyridines under mild conditions.[1]
PtO₂ (Adams' catalyst) 1-5 mol%50-70Room TemperatureGlacial Acetic AcidA versatile and effective catalyst, often requiring acidic conditions to enhance activity.[2][3]
Pd/C 5-10 wt%630-50Water, often with H₂SO₄Catalyst of choice for pyridinecarbonitriles, where chemoselectivity can be tuned by adjusting acidity.[4]
Rh/C 2 mol%50451,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Active catalyst for pyridine hydrogenation.[1]
Troubleshooting and FAQs

Q1: My hydrogenation reaction is slow or incomplete. What are the likely causes and solutions?

A1: Slow or incomplete hydrogenation of pyridines can be due to several factors:

  • Catalyst Activity: The catalyst may be of low quality or may have been deactivated. Ensure you are using a fresh, high-quality catalyst. For heterogeneous catalysts, ensure proper handling to avoid deactivation.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and poison the metal catalyst.[1] This can sometimes be mitigated by performing the reaction in an acidic solvent like glacial acetic acid, which protonates the nitrogen and reduces its coordinating ability.[2]

  • Insufficient Pressure or Temperature: Pyridine hydrogenation often requires elevated pressure and temperature to overcome the aromatic stabilization energy.[5] If you are operating at low pressure, consider safely increasing the hydrogen pressure and/or temperature.

  • Solvent Choice: The solvent can have a significant impact on the reaction rate. Protic and polar solvents are often preferred.

Q2: I am observing over-reduction of the acetyl group. How can I improve chemoselectivity?

A2: Achieving chemoselective hydrogenation of the pyridine ring without reducing the acetyl group is a common challenge.[1]

  • Catalyst Choice: Some catalysts are more prone to reducing carbonyl groups. While Rh₂O₃ is effective for the pyridine ring, it has been observed to also reduce acetyl groups in some cases.[1] You may need to screen different catalysts, such as PtO₂, which can sometimes offer better chemoselectivity under the right conditions.

  • Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the hydrogenation of the pyridine ring over the reduction of the ketone.

  • Protecting Groups: If chemoselectivity remains an issue, consider protecting the acetyl group as a ketal before the hydrogenation step. The protecting group can be removed after the pyridine ring has been saturated.

Q3: I am getting a mixture of cis and trans isomers for a substituted piperidinone. How can I control the stereoselectivity?

A3: For substituted pyridines, the hydrogenation can lead to a mixture of diastereomers. The diastereomeric ratio can be influenced by the catalyst and reaction conditions. For instance, in some cases, increasing the hydrogen pressure has been shown to favor the formation of the cis isomer.[5] Screening different catalysts and conditions is often necessary to optimize for the desired stereoisomer.

General Experimental Protocol for Hydrogenation with PtO₂

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reactor Setup: In a high-pressure reactor vessel, add this compound (1.0 eq) and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. Under an inert atmosphere, add Platinum(IV) oxide (PtO₂, 1-5 mol%).[2]

  • Reaction Execution: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the reactor to 50-70 bar of hydrogen.[3] Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry in the air.

  • Purification: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Add Substrate and Solvent to Reactor add_catalyst Add PtO₂ under Inert Atmosphere start->add_catalyst seal_purge Seal and Purge Reactor add_catalyst->seal_purge pressurize Pressurize with H₂ (50-70 bar) seal_purge->pressurize react Stir at Room Temperature (12-24h) pressurize->react monitor Monitor Progress (TLC/LC-MS) react->monitor vent_purge Vent H₂ and Purge monitor->vent_purge filter Filter Catalyst through Celite® vent_purge->filter neutralize Neutralize with NaHCO₃ filter->neutralize extract Extract and Dry neutralize->extract purify Purify (Chromatography/Recrystallization) extract->purify logical_relationship_suzuki cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield in Suzuki Coupling poisoning Catalyst Poisoning (N-coordination) issue->poisoning protodebromination Protodebromination issue->protodebromination homocoupling Homocoupling of Boronic Acid issue->homocoupling hydrolysis Hydrolysis of Boronic Acid issue->hydrolysis ligand Use Bulky/Electron-Rich Ligands (e.g., SPhos) poisoning->ligand base Use Milder Base (e.g., K₃PO₄) protodebromination->base inert Ensure Inert Atmosphere and Degassed Solvents homocoupling->inert reagents Use Fresh Boronic Acid and Anhydrous Solvents hydrolysis->reagents experimental_workflow_hwe cluster_anion Anion Formation cluster_reaction Olefination cluster_workup Work-up & Purification start Dissolve Phosphonate Ester in Anhydrous THF add_base Add Base (e.g., NaH) at 0°C start->add_base add_ketone Add Ketone Solution at 0°C add_base->add_ketone react Stir at Room Temperature add_ketone->react quench Quench with Water react->quench extract Extract and Dry quench->extract purify Purify (Chromatography) extract->purify

References

Technical Support Center: Optimizing Solvent Systems for 3-Acetylpyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-acetylpyridin-2(1H)-one. The following sections address common issues related to solvent selection and reaction conditions, offering practical solutions and detailed experimental protocols.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during reactions with this compound and provides guidance on how to resolve them through the strategic selection of solvent systems and other reaction parameters.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion 1. Inappropriate Solvent Polarity: The solvent may not be suitable for dissolving reactants or stabilizing the transition state. 2. Poor Solubility of the Pyridinone: this compound or its salt may have limited solubility in the chosen solvent. 3. Incorrect Base/Solvent Combination: The chosen base may not be effective in the selected solvent.1. Solvent Screening: Test a range of solvents with varying polarities, such as toluene (non-polar), THF (polar aprotic), DMF (polar aprotic), and ethanol (polar protic). 2. Increase Polarity: If solubility is an issue, consider using a more polar solvent like DMF or DMSO. For biphasic reactions, a phase-transfer catalyst may be beneficial. 3. Match Base to Solvent: For strong bases like NaH, use anhydrous aprotic solvents (e.g., THF, DMF). For weaker carbonate bases (e.g., K₂CO₃, Cs₂CO₃), polar aprotic solvents are often effective.
Formation of O-Alkylated Side Product in N-Alkylation Reactions 1. Tautomerism of 2-Pyridone: this compound exists in equilibrium with its tautomer, 3-acetyl-2-hydroxypyridine. The pyridinone anion is an ambident nucleophile, allowing for reaction at either the nitrogen or oxygen atom. 2. "Hard" Electrophile: Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom. 3. Polar Aprotic Solvents: Solvents like DMF and DMSO can favor O-alkylation by solvating the cation, leaving the oxygen atom of the pyridinone anion more exposed.[1]1. Optimize Solvent Choice: Non-polar solvents such as benzene or toluene can promote N-alkylation.[1] 2. Use "Softer" Electrophiles: Alkyl bromides or iodides are softer electrophiles and are more likely to react at the softer nitrogen atom. 3. Choice of Base/Counter-ion: The use of silver salts of pyridinones in non-polar solvents has been reported to favor O-alkylation, while alkali metal salts in non-polar solvents tend to favor N-alkylation.[1]
Poor Yield in Knoevenagel Condensation 1. Ineffective Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to side reactions. 2. Inappropriate Catalyst/Solvent System: The catalyst may not be active in the chosen solvent.1. Use a Dean-Stark Apparatus: When using solvents like toluene or benzene, a Dean-Stark trap is effective for azeotropically removing water. 2. Solvent-Free Conditions: Consider running the reaction neat (solvent-free), particularly with a solid-supported catalyst. 3. Basic Catalyst in Polar Solvent: Weakly basic catalysts like piperidine or pyridine are often used. Pyridine can sometimes serve as both the catalyst and the solvent.
Side Reactions at the Acetyl Group 1. Competing Aldol Condensation: The acetyl group has acidic α-protons and can undergo self-condensation under basic conditions. 2. Unwanted Reactions with Nucleophiles: The carbonyl of the acetyl group can be attacked by nucleophiles.1. Controlled Addition of Base: Add the base slowly at a low temperature to minimize self-condensation. 2. Protect the Carbonyl Group: If the acetyl group is not the desired reaction site, consider protecting it as a ketal before proceeding with other transformations.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the N-alkylation vs. O-alkylation of this compound?

A1: The polarity of the solvent plays a crucial role in directing the alkylation of the ambident pyridinone anion. In general, polar aprotic solvents like DMF and DMSO tend to favor the formation of the O-alkylated product (3-acetyl-2-alkoxypyridine).[1] This is because these solvents effectively solvate the metal cation of the pyridinone salt, leaving the more electronegative oxygen atom as a more accessible site for alkylation. Conversely, non-polar solvents such as toluene or benzene can lead to a higher proportion of the N-alkylated product.[1] In these solvents, ion pairing between the cation and the pyridinone anion is stronger, making the nitrogen atom a more sterically accessible and reactive nucleophile.

Q2: What is the best combination of base and solvent for selective N-alkylation?

A2: For selective N-alkylation, a common approach is to use a relatively strong base in a non-polar or moderately polar aprotic solvent. For example, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or toluene is a frequently used system. Another effective combination is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetone or acetonitrile. These conditions help to minimize the formation of the O-alkylated side product.

Q3: Can I run Knoevenagel condensation reactions with this compound without a solvent?

A3: Yes, solvent-free conditions can be highly effective for Knoevenagel condensations and offer environmental benefits. This approach often involves grinding the reactants together, sometimes with a solid-supported catalyst. Microwave irradiation can also be used to promote the reaction under solvent-free conditions.

Q4: My reaction is not proceeding. How can I be sure my this compound is deprotonated?

A4: The N-H proton of the pyridinone is acidic, but the pKa can be influenced by the solvent. Ensure your base is strong enough to achieve deprotonation. For example, if you are using a carbonate base, the reaction may require heating. With stronger bases like NaH, deprotonation is generally rapid at room temperature, and the evolution of hydrogen gas can be observed. If the reaction is still not proceeding, consider using a more polar solvent like DMF to better solubilize the resulting pyridinone salt.

Q5: How does tautomerism of this compound affect its reactivity?

A5: this compound exists in tautomeric equilibrium with 3-acetyl-2-hydroxypyridine. The position of this equilibrium can be influenced by the solvent. In polar protic solvents, the hydroxypyridine form may be more favored, which can be relevant for reactions targeting the hydroxyl group. For N-alkylation, the deprotonated pyridinone anion is the key reactive intermediate. The solvent's effect on the accessibility of the nitrogen versus the oxygen atom of this anion is the primary determinant of the reaction's outcome.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound, with notes on how to adjust for solvent optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., THF, toluene, or DMF, approximately 10 mL per mmol of pyridinone).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 equivalents, portion-wise; or K₂CO₃, 1.5 equivalents). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may require heating depending on the reactivity of the alkylating agent and the chosen solvent.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an aldehyde.

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, toluene, or pyridine).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., a few drops of piperidine or 0.1 equivalents of pyridine).

  • Reaction Conditions:

    • Option A (Reflux): If using toluene, equip the flask with a Dean-Stark apparatus to remove water. Heat the mixture to reflux and monitor by TLC.

    • Option B (Room Temperature): In a solvent like ethanol, the reaction may proceed at room temperature over several hours.

  • Work-up: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration and wash with cold solvent.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Optimization

The following diagrams illustrate the logical workflows for troubleshooting and understanding key reaction pathways.

troubleshooting_low_yield start Low or No Conversion check_solubility Are all reactants soluble? start->check_solubility change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_base Is the base appropriate for the solvent? check_solubility->check_base Yes change_solvent->check_base change_base Match base to solvent (e.g., NaH in THF, K2CO3 in DMF) check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No success Improved Conversion check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

n_vs_o_alkylation cluster_n N-Alkylation cluster_o O-Alkylation pyridinone This compound Anion nonpolar_solvent Non-polar Solvent (Toluene, Benzene) pyridinone->nonpolar_solvent Favors polar_solvent Polar Aprotic Solvent (DMF, DMSO) pyridinone->polar_solvent Favors n_product N-Alkyl Product nonpolar_solvent->n_product o_product O-Alkyl Product (Side Product) polar_solvent->o_product

Caption: Influence of solvent polarity on N- vs. O-alkylation selectivity.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Acetylpyridin-2(1H)-one for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-acetylpyridin-2(1H)-one and a key structural alternative, 3-acetylpyridine. The objective is to equip researchers with the necessary data and protocols to unambiguously confirm the synthesis and structure of this compound, a valuable heterocyclic building block in medicinal chemistry.

Structural Comparison and NMR Data

The key structural difference between this compound and 3-acetylpyridine is the presence of a carbonyl group at the C2 position of the pyridine ring in the former, which significantly influences the electronic environment and, consequently, the NMR chemical shifts of the ring protons and carbons. The presence of the 2-oxo group in this compound generally leads to a downfield shift of the neighboring protons and carbons compared to 3-acetylpyridine.

¹H NMR Data Comparison
Proton Assignment Predicted ¹H Chemical Shift (ppm) for this compound Experimental ¹H Chemical Shift (ppm) for 3-Acetylpyridine [1][2]
H47.558.25
H56.307.45
H67.658.80
NH~12.0 (broad)-
CH₃2.602.65
¹³C NMR Data Comparison
Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for this compound Experimental ¹³C Chemical Shift (ppm) for 3-Acetylpyridine [3][4]
C2163.0153.8
C3120.0132.0
C4140.0135.5
C5108.0123.7
C6135.0150.0
C=O (acetyl)198.0197.0
CH₃28.026.8

Experimental Protocol for NMR Analysis

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for pyridine and pyridinone derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 for Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: Typically 0-16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 for Bruker instruments).

    • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: Typically 0-220 ppm.

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy, including the comparison with the alternative structure.

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesize Target Compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1H Acquire ¹H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum sample_prep->acquire_13C analyze_1H Analyze ¹H Spectrum (Shifts, Multiplicity, Integration) acquire_1H->analyze_1H analyze_13C Analyze ¹³C Spectrum (Number of Signals, Shifts) acquire_13C->analyze_13C compare_data Compare with Predicted Data & Alternative Structures analyze_1H->compare_data analyze_13C->compare_data structure_confirmation Structure Confirmation compare_data->structure_confirmation

NMR Structure Confirmation Workflow

This guide provides a foundational framework for the NMR-based structural confirmation of this compound. By comparing the acquired experimental data with the provided predicted and experimental data for the alternative structure, researchers can confidently verify the successful synthesis of their target compound.

References

A Comparative Analysis of the Chemical Reactivity of 3-Acetylpyridin-2(1H)-one and 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-acetylpyridin-2(1H)-one and 3-acetylpyridine. Understanding the distinct reactivity profiles of these two heterocyclic ketones is crucial for their effective application in medicinal chemistry and organic synthesis. This document outlines their comparative performance in key chemical transformations, supported by available data and detailed experimental protocols.

Executive Summary

3-Acetylpyridine and this compound, while structurally similar, exhibit significant differences in their chemical reactivity due to the presence of the pyridinone ring in the latter. This difference in the heterocyclic core profoundly influences the electronic properties of both the ring and the acetyl substituent. In general, the pyridine ring of 3-acetylpyridine is electron-deficient and susceptible to nucleophilic attack, particularly when the nitrogen is quaternized. Conversely, the pyridin-2(1H)-one ring possesses a more electron-rich character, enhancing its reactivity towards electrophiles. The acetyl group in both molecules provides a reactive site for nucleophilic addition and condensation reactions, with the relative reactivity being influenced by the electronic nature of the parent ring system.

Data Presentation: A Comparative Overview of Reactivity

While direct quantitative comparative studies are limited, the following table summarizes the expected relative reactivity based on the known chemistry of pyridine and pyridin-2-one systems.

Reaction Type3-AcetylpyridineThis compoundSupporting Rationale
Nucleophilic Attack on Acetyl Carbonyl Moderately reactive. The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon.Expected to be less reactive. The electron-donating nature of the pyridinone ring reduces the electrophilicity of the carbonyl carbon.The pyridine ring is a π-deficient system, while the 2-pyridone ring has significant electron density.
Electrophilic Aromatic Substitution on the Ring Generally unreactive. The pyridine ring is strongly deactivated towards electrophilic attack. Harsh reaction conditions are typically required.[1]Expected to be more reactive. The 2-pyridone ring is activated towards electrophilic substitution, directing to the 3- and 5-positions.Pyridine's nitrogen atom deactivates the ring towards electrophiles.[1] The amide-like character of the 2-pyridone ring makes it more analogous to an activated benzene derivative.
Nucleophilic Aromatic Substitution on the Ring Unreactive at the acetyl-substituted position. Requires activation (e.g., N-alkylation) and a good leaving group at the 2- or 4-position for nucleophilic substitution to occur.[2]Not a typical reaction pathway.The pyridine ring itself is electron-deficient, but the acetyl group is not a leaving group.
Acidity of α-Protons of the Acetyl Group Moderately acidic. The pyridine ring can stabilize the enolate through resonance and inductive effects.Expected to be less acidic. The electron-donating character of the pyridinone ring would destabilize the corresponding enolate.Electron-withdrawing groups increase the acidity of α-protons.
Basicity of the Ring Nitrogen Basic (pKa of the conjugate acid is ~3.3).[3]Less basic. The lone pair on the nitrogen is involved in resonance with the carbonyl group, reducing its availability for protonation.The delocalization of the nitrogen lone pair in the pyridinone system reduces its basicity.

Key Reactivity Differences: A Deeper Dive

Reactivity towards Nucleophiles at the Acetyl Group

The acetyl group in both molecules is a primary site for nucleophilic attack. However, the electrophilicity of the carbonyl carbon is modulated by the attached heterocyclic ring.

  • 3-Acetylpyridine: The electron-withdrawing nature of the pyridine ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl ketone.

  • This compound: The pyridinone ring, with its amide-like resonance, can donate electron density to the ring system. This is expected to reduce the electrophilicity of the acetyl carbonyl group, making it less reactive towards nucleophiles compared to 3-acetylpyridine.

Nucleophilic_Attack

Reactivity towards Electrophiles on the Aromatic Ring

The electronic nature of the heterocyclic ring dictates the feasibility and regioselectivity of electrophilic aromatic substitution.

  • 3-Acetylpyridine: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it highly resistant to electrophilic attack. Reactions like nitration or halogenation require harsh conditions and typically proceed at the 3-position (meta to the nitrogen).

  • This compound: The 2-pyridone ring is considered an electron-rich aromatic system. The lone pair of the nitrogen atom participates in resonance, increasing the electron density of the ring and activating it towards electrophilic substitution. Electrophilic attack is expected to occur at the positions ortho and para to the nitrogen, which are the 5- and 3-positions, respectively.

EAS_Reactivity

Experimental Protocols

The following are generalized protocols that can be adapted to quantitatively compare the reactivity of 3-acetylpyridine and this compound.

Protocol 1: Comparative Rate of Oxime Formation (Nucleophilic Attack on Carbonyl)

This experiment compares the rate of reaction of the acetyl carbonyl group with hydroxylamine. The rate of oxime formation can be monitored by UV-Vis spectroscopy or HPLC.

Materials:

  • 3-Acetylpyridine

  • This compound

  • Hydroxylamine hydrochloride

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare stock solutions of 3-acetylpyridine, this compound, and hydroxylamine hydrochloride in the buffer solution.

  • In a cuvette or reaction vial, mix the solution of the ketone (either 3-acetylpyridine or this compound) with the hydroxylamine hydrochloride solution at a known concentration and temperature.

  • Monitor the reaction progress over time by measuring the change in absorbance at a specific wavelength (where the oxime product absorbs and the starting material does not) using a spectrophotometer, or by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of the product.

  • The initial rate of the reaction can be determined from the slope of the concentration of the product versus time plot.

  • Repeat the experiment under identical conditions for the other ketone.

  • Compare the initial rates to determine the relative reactivity.

Oxime_Formation_Workflow

Protocol 2: Competitive Electrophilic Bromination

This experiment aims to qualitatively compare the reactivity of the two compounds towards an electrophile. Due to the low reactivity of 3-acetylpyridine, this may require forcing conditions.

Materials:

  • 3-Acetylpyridine

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Solvent (e.g., acetic acid)

  • GC-MS or LC-MS for product analysis

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of 3-acetylpyridine and this compound in the chosen solvent.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Slowly add a sub-stoichiometric amount of NBS (e.g., 0.5 equivalents relative to the total amount of ketones).

  • Stir the reaction mixture at an elevated temperature (e.g., 80°C) for a set period.

  • Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

  • Extract the products with an organic solvent.

  • Analyze the product mixture by GC-MS or LC-MS to identify and quantify the brominated products of each starting material.

  • The ratio of the brominated products will give an indication of the relative reactivity of the two compounds towards electrophilic bromination.

Conclusion

The presence of the 2-pyridone moiety in this compound fundamentally alters its electronic properties and, consequently, its chemical reactivity compared to 3-acetylpyridine. While 3-acetylpyridine is characterized by an electron-deficient ring that deactivates it towards electrophiles but activates the acetyl group towards nucleophiles, this compound is expected to exhibit the opposite trend. Its electron-rich pyridinone ring should be more susceptible to electrophilic attack, while the acetyl group should be less electrophilic. These differences are critical for chemists designing synthetic routes or developing new molecules with specific biological activities. The provided experimental protocols offer a starting point for researchers to quantify these reactivity differences in a laboratory setting.

References

Comparative Crystallographic Analysis of 3-Acetylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of 3-acetylpyridin-2(1H)-one derivatives, offering a comparative analysis of their molecular geometries and crystal packing. This guide provides a comprehensive overview of available crystallographic data, detailed experimental protocols for synthesis and structure determination, and visual representations of experimental workflows.

The pyridin-2(1H)-one scaffold is a prevalent motif in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an acetyl group at the 3-position creates a versatile building block with interesting electronic and steric properties that can influence intermolecular interactions and, consequently, the solid-state packing of these molecules. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is crucial for rational drug design and the development of new materials.

This guide focuses on a comparative analysis of two derivatives: 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one, which can be considered as more complex analogs of the core this compound structure.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for the two derivatives, allowing for a direct comparison of their unit cell dimensions, space groups, and key intramolecular features.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives.

Parameter3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one[1]3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one[2]
Chemical Formula C₁₇H₁₂ClNO₂C₁₉H₁₆ClNO₂
Formula Weight 297.73325.78
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 10.043(5)9.6480(8)
b (Å) 18.663(9)17.5756(11)
c (Å) 15.537(7)9.9694(7)
α (°) 9090
β (°) 91.811(5)103.245(8)
γ (°) 9090
Volume (ų) 2911(2)1645.5(2)
Z 84
Temperature (K) 293290
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor --
Dihedral Angle (Phenyl-Quinoline) 70.5(1)° and 65.5(1)°-

Note: R-factor and other refinement statistics were not available in the provided search results for both compounds.

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and further research.

Synthesis and Crystallization

3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one: The synthesis of this compound involves the reaction of N-(4-chlorophenyl)-3-oxobutanamide with an appropriate reagent to form the quinolinone ring. The specific details of the synthesis and crystallization were not available in the provided search results.

3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one: This derivative was synthesized by treating a solution of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one in dimethylformamide (DMF) with ethyl bromide and potassium carbonate (K₂CO₃) in DMF. The reaction mixture was stirred at room temperature for 4 hours. The product was precipitated by pouring the reaction contents into crushed ice, followed by filtration and drying. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of petroleum ether and ethyl acetate.[2]

X-ray Data Collection and Structure Refinement

For both compounds, single-crystal X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The general workflow for the synthesis and crystallographic analysis of this compound derivatives is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution and Refinement synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

A flowchart illustrating the general workflow for the synthesis and X-ray crystallographic analysis of small molecules.

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving these small molecules described in the provided context, the following diagram illustrates a logical relationship in drug discovery where crystallographic data is essential.

logical_relationship compound This compound Derivative xray X-ray Crystallography compound->xray structure 3D Structure Determination xray->structure sar Structure-Activity Relationship (SAR) Studies structure->sar design Rational Drug Design sar->design

References

A Comparative Guide to the In Vitro Antiproliferative Activity of 3-Acetylpyridin-2(1H)-one Analogs and Related Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the in vitro antiproliferative activity of 3-acetylpyridin-2(1H)-one analogs and other related pyridinone derivatives against various cancer cell lines. The data presented is compiled from recent studies to facilitate the objective comparison of these compounds and to provide detailed experimental context for future research and development efforts.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic potential of various pyridin-2(1H)-one and related pyridine derivatives has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their potency. The following tables summarize the IC50 values for selected compounds from various studies.

Table 1: Antiproliferative Activity of Pyridin-2(1H)-one and Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (Liver)4.5 ± 0.3[2][3]
MCF-7 (Breast)>15[4]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2)HepG2 (Liver)7.8 ± 0.5[4]
MCF-7 (Breast)>15[4]
Compound 7aMCF-7 (Breast)1.18[4]
HCT116 (Colon)1.18[4]
Pyridine-urea 8eMCF-7 (Breast)0.22 (48h)[5]
Pyridine-urea 8nMCF-7 (Breast)1.88 (48h)[5]
Compound 12MCF-7 (Breast)0.5[6]
HepG2 (Liver)6.6[6]
Compound 13aHepG2 (Liver)>75% inhibition at 100 µg/mL[7]
Compound 8aHEp-2 (Laryngeal)>75% inhibition at 100 µg/mL[7]
Compound 16MCF-7 (Breast)4.63[8]
Compound 9MDA-MB-231 (Breast)0.96[8]
Compound 14aNCIH460 (Lung)0.025 ± 0.0026[9]
RKOP 27 (Colon)0.016 ± 0.002[9]

Table 2: Antiproliferative Activity of Substituted Nicotinamide and Thienopyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3bHCT-116 (Colon)Potent[10][11]
HepG-2 (Liver)Potent[10][11]
MCF-7 (Breast)Less Potent[10][12]
Compound 4cHCT-116 (Colon)Potent[10][11]
HepG-2 (Liver)Potent[10][11]
MCF-7 (Breast)Slightly Less Potent[10][12]
Compound 7bHCT-116 (Colon)Potent[10][11]
HepG-2 (Liver)Potent[10][11]
MCF-7 (Breast)Slightly Less Potent[10][12]

Mechanisms of Action

The anticancer effects of pyridin-2(1H)-one derivatives are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[4]

Kinase Inhibition

A primary mechanism of action for these compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling.[1]

  • PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the oncogenic PIM-1 serine/threonine kinase.[1][6]

  • VEGFR-2: Some pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

  • CDK2/GSK3β: Novel pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have been designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 beta (GSK3β).[7]

Cell Cycle Arrest and Apoptosis

Pyridinone derivatives have been shown to disrupt the normal progression of the cell cycle and induce programmed cell death (apoptosis) in cancer cells.[4] For instance, some novel pyridinone compounds induce G2/M arrest in MCF-7 and HepG2 cells.[3][4] This is often accompanied by the upregulation of cell cycle inhibitors like p53 and p21 and the induction of apoptosis through pathways involving JNK.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiproliferative activity of this compound analogs and related compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[10][12]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[5][8]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[12]

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well plate B Treat with Pyridinone Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate to form Formazan D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: A generalized workflow for determining the in vitro antiproliferative activity using the MTT assay.

G cluster_1 Signaling Pathway: Induction of Apoptosis Pyridinone Pyridin-2(1H)-one Analogs p53 p53 Upregulation Pyridinone->p53 JNK JNK Upregulation/ Phosphorylation Pyridinone->JNK p21 p21 Upregulation p53->p21 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest->Apoptosis

Caption: A simplified signaling pathway illustrating how pyridin-2(1H)-one analogs can induce cell cycle arrest and apoptosis.[3]

G cluster_2 Signaling Pathway: Kinase Inhibition Pyridinone Pyridin-2(1H)-one Analogs PIM1 PIM-1 Kinase Pyridinone->PIM1 VEGFR2 VEGFR-2 Pyridinone->VEGFR2 CDK2_GSK3B CDK2/GSK3β Pyridinone->CDK2_GSK3B Proliferation Cell Proliferation & Survival PIM1->Proliferation VEGFR2->Proliferation CDK2_GSK3B->Proliferation

Caption: A diagram showing the inhibition of key kinases by pyridin-2(1H)-one analogs, leading to reduced cell proliferation and survival.

References

A Comparative Analysis of the Biological Activities of Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone and its isomers are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Their structural versatility allows for the development of derivatives with potent and selective effects on various biological targets.[3] This guide provides a comparative overview of the biological activities of key pyridinone isomers, supported by experimental data, to inform further research and drug development efforts.

Comparative Biological Activity Data

The biological activities of pyridinone derivatives are diverse, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory properties.[2][4] The specific activity is often dictated by the substitution pattern on the pyridinone ring. Below are summary tables comparing the quantitative biological data of various pyridinone derivatives.

Anticancer Activity

Pyridinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[5] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]

Compound/DerivativeIsomer TypeCancer Cell LineIC50 (µM)Reference
Compound 1 (6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one)2-PyridoneMCF-7 (Breast)Not Specified (Induces G2/M arrest)[5][6]
HepG2 (Liver)Not Specified (Induces G2/M arrest)[5][6]
Compound 4c (Cyanopyridine derivative)PyridineHepG2 (Liver)8.02 ± 0.38[7]
HCT-116 (Colon)7.15 ± 0.35[7]
Compound 4d (Cyanopyridine derivative)PyridineHepG2 (Liver)6.95 ± 0.34[7]
Pyridone-quinazoline derivatives (42a, 42b) 2-PyridoneMCF-7, HeLa, HepG29 - 15[1][2]
Pyridone-aminal derivative (42i) PyridoneTMD-8 (Hematologic)0.91[8]
Antimicrobial Activity

Pyridinone derivatives have shown considerable promise as antibacterial and antifungal agents.[9][10] Their mechanisms can involve disruption of the microbial cell membrane or inhibition of essential enzymes.[11]

Antibacterial Activity

Compound/DerivativeIsomer TypeBacterial StrainMIC (µg/mL)Reference
JC-01-072 (Alkyl Pyridinol)3-HydroxypyridineS. aureus / MRSA4 - 8[11]
EA-02-009 (Alkyl Pyridinol)Not SpecifiedS. aureus / MRSA0.5 - 1[11]
JC-01-074 (Alkyl Pyridinol)2-HydroxypyridineS. aureus / MRSA16[11]
EA-02-011 (Alkyl Pyridinol)4-HydroxypyridineS. aureus / MRSA32[11]
Pyridone derivative VI PyridoneB. subtilis78[12]
S. aureus2.4[12]

Antifungal Activity

Compound/DerivativeIsomer TypeFungal StrainMIC (µg/mL)Reference
PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one)2-PyridoneC. albicansNot Specified (Effective against fluconazole-resistant strains)[13]
Didymellamide A 4-Hydroxy-2-pyridoneAzole-resistant C. albicansNot Specified (Exhibited activity)[14]
Trichodin A 2-PyridoneC. albicansNot Specified (Natural alkaloid with activity)[15]
Compound 3 (Tetrahydroxycyclopentyl substituted)2-PyridoneC. neoformans3.13[15]
C. albicans12.5[15]
Antiviral Activity

Certain pyridinone derivatives have been identified as potent inhibitors of viral replication, including against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[1][2][16]

Compound/DerivativeIsomer TypeVirusIC50 (µM)Reference
Compound 8u 2-PyridoneHBV DNA replication3.4[16]
Compound 68a 2-PyridoneHBV DNA replication0.12[1][2]
6-phenethyl pyridinone family PyridoneHIV-1Not Specified (Good profile)[1]

Key Experimental Protocols

The evaluation of the biological activity of pyridinone isomers relies on a variety of standardized in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[17]

  • Compound Treatment: The cells are treated with serial dilutions of the pyridinone compounds and incubated for 48-72 hours.[17]

  • MTT Addition: MTT solution is added to each well and incubated, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.[17]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[17]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyridinone compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[18]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Signaling Pathways and Mechanisms of Action

The biological effects of pyridinone isomers are often mediated through their interaction with specific cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Pyridinone Isomer Synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial antiviral Antiviral Assays purification->antiviral pathway Signaling Pathway Analysis cytotoxicity->pathway enzyme Enzyme Inhibition Assays antimicrobial->enzyme binding Receptor Binding Studies antiviral->binding sar Structure-Activity Relationship (SAR) pathway->sar enzyme->sar binding->sar optimization Lead Optimization sar->optimization

Caption: General experimental workflow for the evaluation of pyridinone isomers.

Several pyridinone compounds exert their anticancer effects by modulating the p53 and JNK signaling pathways.[5] Activation of the p53 tumor suppressor can lead to cell cycle arrest and apoptosis.

p53_jnk_pathway pyridinone Pyridinone Derivatives p53 p53 Activation pyridinone->p53 jnk JNK Upregulation pyridinone->jnk p21 p21 Upregulation p53->p21 g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest apoptosis Apoptosis jnk->apoptosis mnk_inhibition_pathway pyridinone Pyridinone-aminal Derivatives mnk MNK1/2 Kinases pyridinone->mnk Inhibition eif4e eIF4E mnk->eif4e Phosphorylation p_eif4e p-eIF4E (Phosphorylated) translation mRNA Translation & Tumor Signaling p_eif4e->translation

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-acetylpyridin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for their identification and structural elucidation. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-acetylpyridin-2(1H)-one against the experimentally determined fragmentation patterns of its structural analogs, 2-pyridone and 3-acetylpyridine. This comparison offers valuable insights into the fragmentation behavior of this class of compounds, aiding in the interpretation of mass spectra and the design of future experiments.

Predicted Fragmentation Pattern of this compound

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization can be predicted based on established fragmentation rules and the observed behavior of structurally similar compounds, such as other acetylated pyridones.

The molecular ion ([M]⁺) of this compound is expected to be observed. Key fragmentation pathways are likely to involve the acetyl group and the pyridone ring. The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable acylium ion. This is a common fragmentation pathway for ketones. Subsequent fragmentation may involve the loss of carbon monoxide (CO) from this acylium ion. Fragmentation of the pyridone ring itself is also anticipated, potentially through the loss of CO from the ring structure.

Comparison with Structural Analogs

To provide a robust comparative framework, we will analyze the known mass spectra of two closely related compounds: 2-pyridone and 3-acetylpyridine.

2-Pyridone: The Core Ring Structure

2-Pyridone represents the core heterocyclic ring system of the target molecule. Its mass spectrum provides a baseline for understanding the fragmentation of the pyridone ring. The molecular ion of 2-pyridone is typically the base peak, indicating its relative stability. A characteristic fragmentation pathway for 2-pyridones is the loss of a molecule of carbon monoxide (CO), followed by the loss of a hydrogen cyanide (HCN) molecule.

3-Acetylpyridine: The Acetyl Side Chain

3-Acetylpyridine allows for the examination of the fragmentation behavior of the acetyl group attached to a pyridine ring, without the influence of the pyridone's carbonyl group. In the mass spectrum of 3-acetylpyridine, a prominent peak corresponding to the loss of a methyl group from the molecular ion is observed, forming an acylium ion. This acylium ion can then lose a molecule of CO.

Quantitative Data Summary

The following table summarizes the major fragments observed in the mass spectra of the comparative compounds and the predicted fragments for this compound.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Corresponding Neutral Loss
This compound (Predicted) 137122 ([M-CH₃]⁺), 94 ([M-CH₃-CO]⁺), 109 ([M-CO]⁺)
2-Pyridone 9567 ([M-CO]⁺), 40 ([M-CO-HCN]⁺)
3-Acetylpyridine 121106 ([M-CH₃]⁺), 78 ([M-CH₃-CO]⁺)

Experimental Protocols

The mass spectral data for the comparative compounds are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A general protocol for such an analysis is provided below.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C at a rate of 10-20 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 300.

Visualization of Fragmentation Pathways

To illustrate the logical relationships in the fragmentation processes, the following diagrams are provided.

Fragmentation_Workflow Comparative Fragmentation Analysis Workflow cluster_target Target Compound Analysis cluster_analogs Analog Compound Analysis T This compound TP Predicted MS Data T->TP Predict Fragmentation C Comparative Analysis TP->C A1 2-Pyridone E1 Experimental MS Data A1->E1 A2 3-Acetylpyridine E2 Experimental MS Data A2->E2 E1->C E2->C R Structural Elucidation & Compound Identification C->R

Caption: Workflow for the comparative analysis of mass spectrometry data.

Predicted_Fragmentation_3_acetylpyridin_2_one Predicted Fragmentation of this compound mol [C₇H₇NO₂]⁺ m/z = 137 frag1 [C₆H₄NO₂]⁺ m/z = 122 mol->frag1 - •CH₃ frag3 [C₆H₇NO]⁺ m/z = 109 mol->frag3 - CO (ring) frag2 [C₅H₄NO]⁺ m/z = 94 frag1->frag2 - CO

Caption: Predicted major fragmentation pathways for this compound.

References

Comparative Guide to the Synthetic Validation of 3-acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three plausible synthetic routes for the preparation of 3-acetylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry. Due to the absence of a well-established, direct synthesis in the current literature, this document outlines and evaluates three distinct strategic approaches, supported by experimental data from analogous reactions reported in scientific publications. The objective is to provide a comprehensive validation of potential synthetic pathways, enabling researchers to select the most suitable route based on factors such as efficiency, cost, and scalability.

Comparison of Proposed Synthetic Routes

The following table summarizes the key aspects of the three proposed synthetic routes to this compound, providing a clear comparison of their respective advantages and disadvantages.

MetricRoute A: Directed Acylation of Pyridin-2(1H)-oneRoute B: Cyclization of an Acetylated PrecursorRoute C: Hydrolysis of 3-acetyl-2-chloropyridine
Number of Steps 223
Estimated Overall Yield ModerateModerate to HighHigh
Starting Materials Pyridin-2(1H)-one, n-Butyllithium, Acetyl chlorideEthyl 3-oxobutanoate, Cyanoacetamide2-Chloronicotinic acid, Methylmagnesium bromide
Key Reagents Strong organolithium base (n-BuLi), TMEDABase (e.g., piperidine, KOH)Grignard reagent, Acid or base for hydrolysis
Reaction Conditions Cryogenic temperatures (-78 °C) for lithiationRefluxing solvent (e.g., ethanol)Grignard reaction at low temperature, hydrolysis at elevated temperature
Advantages Potentially short, convergent synthesis.Utilizes readily available and inexpensive starting materials.Well-defined and high-yielding steps for the precursor synthesis.
Disadvantages Requires cryogenic conditions and handling of pyrophoric reagents. C3-selectivity may be challenging.Potential for side products and purification difficulties.Longer synthetic sequence. The final hydrolysis step might require optimization.

Experimental Protocols

The following are detailed, proposed experimental protocols for each synthetic route, based on established procedures for similar chemical transformations.

Route A: Directed Acylation of Pyridin-2(1H)-one

This route is based on the principle of directed ortho-metalation (DoM), where a directing group guides the deprotonation of the adjacent position. In this case, the lactam oxygen of pyridin-2(1H)-one is expected to direct lithiation to the C3 position.

Step 1: Directed Lithiation of Pyridin-2(1H)-one

  • To a solution of pyridin-2(1H)-one (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

Step 2: Acylation of the Lithiated Intermediate

  • To the solution from Step 1, add acetyl chloride (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Cyclization of an Acetylated Precursor

This approach builds the pyridin-2-one ring from acyclic precursors already containing the acetyl functionality. This method is analogous to the Guareschi-Thorpe synthesis of pyridines.[1][2][3]

Step 1: Knoevenagel Condensation

  • To a solution of ethyl 3-oxobutanoate (1.0 eq.) and cyanoacetamide (1.0 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).

  • Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

Step 2: Cyclization and Aromatization

  • To the reaction mixture from Step 1, add a solution of sodium ethoxide in ethanol (1.1 eq.).

  • Continue to reflux for an additional 6 hours.

  • Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid to pH 5-6.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • The resulting solid is expected to be 3-acetyl-4-hydroxy-6-methylpyridin-2(1H)-one, which can be further modified if necessary to obtain the target compound. Note: This route may lead to a substituted pyridone, requiring further steps to achieve the desired final product. A more direct approach would involve the condensation of a 1,3-dicarbonyl compound with an enamine.

Route C: Hydrolysis of 3-acetyl-2-chloropyridine

This three-step route involves the synthesis of a substituted pyridine precursor followed by conversion to the desired pyridin-2-one.

Step 1: Synthesis of 2-chloronicotinoyl chloride

  • Suspend 2-chloronicotinic acid (1.0 eq.) in thionyl chloride (3.0 eq.) and add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2 hours until a clear solution is obtained.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-acetyl-2-chloropyridine

  • To a solution of 2-chloronicotinoyl chloride (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.1 eq., 3.0 M in diethyl ether) dropwise.[4]

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-acetyl-2-chloropyridine.[4]

Step 3: Hydrolysis of 3-acetyl-2-chloropyridine

  • To a solution of 3-acetyl-2-chloropyridine (1.0 eq.) in a mixture of dioxane and water (1:1), add concentrated hydrochloric acid (3.0 eq.).

  • Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Visualization of Synthetic Pathways

The following diagram illustrates the three proposed synthetic routes to this compound.

G cluster_A Route A cluster_B Route B cluster_C Route C SM_A Pyridin-2(1H)-one INT_A C3-Lithiated Pyridinone SM_A->INT_A 1. n-BuLi, TMEDA -78 °C SM_B Ethyl 3-oxobutanoate + Cyanoacetamide INT_B Knoevenagel Adduct SM_B->INT_B 1. Piperidine, EtOH, Reflux SM_C 2-Chloronicotinic acid INT_C1 2-Chloronicotinoyl chloride SM_C->INT_C1 1. SOCl2, DMF (cat.) FP This compound INT_A->FP 2. Acetyl chloride INT_B->FP 2. NaOEt, EtOH, Reflux INT_C2 3-Acetyl-2-chloropyridine INT_C1->INT_C2 2. MeMgBr, THF, -78 °C INT_C2->FP 3. HCl (aq), Reflux

Caption: Proposed synthetic routes to this compound.

Conclusion

Based on the analysis of the three proposed synthetic routes, Route C appears to be the most promising for a reliable and scalable synthesis of this compound. Although it involves more steps than the other routes, the synthesis of the key intermediate, 3-acetyl-2-chloropyridine, is well-documented and proceeds with good yields.[4] The final hydrolysis of the 2-chloro group is a standard transformation, and while it may require some optimization, it is a generally feasible reaction.

Route A is theoretically the most direct approach. However, the requirement for cryogenic conditions and the handling of pyrophoric organolithium reagents may not be suitable for all laboratory settings. Furthermore, achieving high C3-selectivity over other possible reaction pathways could be challenging.

Route B offers the advantage of using inexpensive and readily available starting materials. However, the cyclization reaction could lead to a mixture of products, potentially complicating the purification process and lowering the overall yield of the desired compound.[1][2][3]

Therefore, for researchers seeking a robust and reproducible method for the synthesis of this compound, the multi-step approach outlined in Route C is recommended as the most viable starting point for experimental validation.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-acetylpyridin-2(1H)-one, a valuable scaffold in medicinal chemistry, can be approached through various synthetic strategies. While direct catalytic methods for its one-step synthesis are not extensively documented, a robust and widely applicable two-step approach has been established. This guide provides a comprehensive comparison of the catalytic systems and key reaction methodologies involved in this two-step synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The primary synthetic route involves:

  • Synthesis of the precursor, 3-acetylpyridine.

  • Conversion of 3-acetylpyridine to the target molecule, this compound, via N-oxidation and subsequent rearrangement.

This guide will delve into the catalytic aspects of both stages, presenting a comparative analysis of their performance.

Part 1: Catalytic Synthesis of 3-Acetylpyridine

A prevalent and industrially relevant method for the synthesis of 3-acetylpyridine is the gas-phase condensation of an alkyl nicotinate with acetic acid over a solid-phase catalyst. This method offers high throughput and selectivity.

Comparative Analysis of Catalytic Systems for 3-Acetylpyridine Synthesis
Catalyst SystemStarting MaterialReaction ConditionsYield (%)Selectivity (%)Key AdvantagesKey Disadvantages
Titanium dioxide (anatase) with 2% Sodium Oxide Methyl nicotinateGas-phase, 400°C-60% for 3-acetylpyridine, 29% for pyridine[1]High conversion (100%)Formation of pyridine as a significant byproduct
Alumina-silica supported Titanium dioxide Butyl nicotinateGas-phase, 410°C73%78%High selectivityRequires specialized tubular reactor equipment
Experimental Protocol: Gas-Phase Catalytic Synthesis of 3-Acetylpyridine

This protocol is based on the use of an alumina-silica supported titanium dioxide catalyst.

Catalyst Preparation: The catalyst can be prepared by impregnating alumina-silica spheres with a solution of a titanium precursor (e.g., titanium tetrachloride), followed by drying and calcination. A subsequent impregnation with an alkali metal salt (e.g., sodium hydroxide) and final calcination yields the active catalyst.

Reaction Procedure:

  • An electrically heated tubular reactor is filled with the prepared catalyst.

  • A mixture of butyl nicotinate, water, and acetic acid is metered into the reactor using a precision pump.

  • The reaction is carried out at a constant temperature of 410°C.

  • The reaction vapors are condensed and collected.

  • The product, 3-acetylpyridine, is isolated from the reaction mixture by distillation.

Part 2: Synthesis of this compound from 3-Acetylpyridine

The conversion of 3-acetylpyridine to this compound is typically achieved through a two-stage process: N-oxidation followed by rearrangement.

Stage 1: Catalytic N-Oxidation of 3-Acetylpyridine

The oxidation of the pyridine nitrogen is a crucial step. While traditional methods often employ stoichiometric peracids, catalytic systems offer a greener and more efficient alternative.

A highly efficient and environmentally friendly method for the N-oxidation of pyridines utilizes a titanium silicalite (TS-1) catalyst with hydrogen peroxide as the oxidant. This system can be implemented in a continuous flow microreactor, offering excellent yields and safety.[2][3]

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)Key Advantages
Titanium Silicalite (TS-1) H₂O₂MethanolAmbientup to 99%High yield, green oxidant, suitable for continuous flow
Stage 2: Rearrangement of 3-Acetylpyridine N-Oxide

The rearrangement of the pyridine N-oxide to the corresponding 2-pyridone is a key transformation. This is often achieved using acetic anhydride, which, while stoichiometric, is a widely used and effective method.

Reaction Mechanism: The reaction proceeds through the formation of an N-acetoxy pyridinium intermediate. Subsequent nucleophilic attack by acetate at the C2 position, followed by elimination, leads to the formation of 2-acetoxypyridine. Finally, hydrolysis yields the desired 2-pyridone, which exists in tautomeric equilibrium with its 2-hydroxypyridine form.

Experimental Workflow and Logical Relationships

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: 3-Acetylpyridine Synthesis cluster_step2 Step 2: this compound Synthesis Alkyl_Nicotinate Alkyl Nicotinate Reactor Gas-Phase Reactor (400-410°C) Alkyl_Nicotinate->Reactor Acetic_Acid Acetic Acid Acetic_Acid->Reactor Catalyst_1 TiO2-based Catalyst Catalyst_1->Reactor Product_1 3-Acetylpyridine Reactor->Product_1 Product_1_input 3-Acetylpyridine Product_1->Product_1_input N_Oxidation N-Oxidation Product_1_input->N_Oxidation N_Oxide 3-Acetylpyridine N-Oxide N_Oxidation->N_Oxide Catalyst_2 TS-1/H2O2 Catalyst_2->N_Oxidation Rearrangement Rearrangement (Acetic Anhydride) N_Oxide->Rearrangement Product_2 This compound Rearrangement->Product_2

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis of this compound from 3-Acetylpyridine

Step 1: N-Oxidation of 3-Acetylpyridine

This protocol is adapted for a batch process using a common laboratory oxidant for illustrative purposes, as a full protocol for the catalytic system was not available.

  • To a solution of 3-acetylpyridine in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain 3-acetylpyridine N-oxide.

Step 2: Rearrangement of 3-Acetylpyridine N-Oxide

  • Treat the crude 3-acetylpyridine N-oxide with acetic anhydride.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully add water to hydrolyze the excess acetic anhydride and the intermediate 2-acetoxy derivative.

  • Neutralize the solution with a base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with the synthesis of 3-acetylpyridine. For the initial step, gas-phase catalysis over a titanium dioxide-based catalyst provides an efficient route, particularly for larger-scale production. The subsequent conversion to the target pyridinone involves a robust N-oxidation and rearrangement sequence. While the rearrangement often employs stoichiometric acetic anhydride, the N-oxidation step can be performed with high efficiency using catalytic systems such as titanium silicalite with hydrogen peroxide, representing a greener alternative to traditional methods. The choice of specific catalysts and reaction conditions will depend on the desired scale, available equipment, and process optimization goals. This guide provides a foundational comparison to aid researchers in navigating the available synthetic strategies for this important heterocyclic compound.

References

A Comparative Guide to the Electronic Properties of 3-Acetylpyridin-2(1H)-one and its Analogs: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 3-acetylpyridin-2(1H)-one and structurally related compounds, drawing upon data from Density Functional Theory (DFT) studies. Understanding the electronic landscape of these molecules is crucial for applications in medicinal chemistry and materials science, as properties such as the HOMO-LUMO gap and molecular electrostatic potential can dictate molecular reactivity, stability, and intermolecular interactions.

I. Introduction to Pyridinone Derivatives

Pyridinone scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The electronic characteristics of these molecules, governed by the arrangement of heteroatoms and substituent groups, are fundamental to their function. The acetyl group at the 3-position of the pyridinone ring, as seen in this compound, significantly influences the electron distribution and, consequently, the molecule's ability to interact with biological targets. DFT has emerged as a powerful tool to elucidate these properties, offering insights that complement experimental findings.

II. Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing DFT. While specific experimental data for the electronic properties of this compound is not extensively available in the reviewed literature, the methodologies described below are standard for characterizing and predicting the behavior of such organic molecules.

A. Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry for predicting the electronic structure of molecules. A typical workflow for analyzing pyridinone derivatives is as follows:

  • Geometry Optimization: The initial step involves finding the lowest energy structure (ground state) of the molecule. This is crucial as the electronic properties are highly dependent on the molecular geometry. A common and reliable method for this is the B3LYP functional combined with a 6-311G basis set.[1][2][3]

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

  • Calculation of Electronic Properties: Once a stable geometry is obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).[1][4] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[1]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

    • Global Reactivity Descriptors: Parameters such as ionization energy (IE), electron affinity (EA), global hardness (η), chemical potential (µ), and global electrophilicity (ω) are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[1][2]

B. Experimental Characterization (General Protocol)

While not the focus of this guide, experimental validation of the computed properties is essential. Key techniques include:

  • X-ray Crystallography: Provides precise information on the solid-state structure, including bond lengths and angles, which can be compared with the DFT-optimized geometry.[1]

  • Spectroscopy (UV-Vis, NMR): UV-Vis spectroscopy can provide information about the electronic transitions, which can be correlated with the HOMO-LUMO gap. 1H and 13C NMR spectroscopy are used to determine the chemical environment of atoms, which is influenced by the electronic structure.[1][2]

III. Comparative Analysis of Electronic Properties

The following table summarizes key electronic properties calculated for derivatives of 2-acetylpyridine and a derivative of this compound using DFT. These compounds serve as valuable analogs for understanding the electronic characteristics of this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
2-acetylpyridine derivative 1B3LYP/6-311G--0.174[1]
2-acetylpyridine derivative 2B3LYP/6-311G--0.165[1]
3-acetyl-4-(4-(dimethylamino)phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-oneNot Specified-5.875-1.9053.97[5]

Note: Direct comparison of absolute energy values should be made with caution between different studies due to variations in computational methods. However, trends in properties like the energy gap can be insightful.

The data indicates that pyridinone derivatives are characterized by a significant HOMO-LUMO gap, suggesting good kinetic stability. The presence of extended conjugation and electron-donating/withdrawing groups in the derivatives will modulate these values. For instance, the larger chromen-containing pyridinone derivative shows a HOMO-LUMO gap of 3.97 eV.[5]

IV. Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT study on a molecule like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Analysis mol_structure Initial Molecular Structure (e.g., from ChemDraw or Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311G) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_geom Confirmation of Stable Geometry (No imaginary frequencies) freq_calc->stable_geom prop_calc Electronic Property Calculation homo_lumo HOMO/LUMO Energies & Gap prop_calc->homo_lumo mep Molecular Electrostatic Potential prop_calc->mep reactivity Global Reactivity Descriptors prop_calc->reactivity stable_geom->prop_calc If stable

Caption: Workflow for DFT analysis of electronic properties.

V. Conclusion

While direct and extensive DFT studies on this compound are limited in the current literature, analysis of its close analogs provides significant insights into its likely electronic properties. The methodologies outlined, centered on DFT calculations, are robust for predicting the electronic behavior of such pyridinone derivatives. The available data suggests that these compounds possess considerable kinetic stability, a feature that can be fine-tuned through chemical modification. This comparative guide serves as a valuable resource for researchers, providing a framework for understanding and predicting the electronic properties that are critical for the rational design of new therapeutic agents and functional materials.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridin-2(1H)-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-acetylpyridin-2(1H)-one and related pyridin-2(1H)-one derivatives, with a focus on their potential as anticancer agents through kinase inhibition. The information presented is synthesized from recent studies to facilitate the rational design of more potent and selective therapeutic agents.

Introduction to Pyridin-2(1H)-one Derivatives

The pyridin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The ability of this core structure to engage in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases, has made it a valuable starting point for the development of novel kinase inhibitors. This guide focuses on derivatives of this scaffold, with particular attention to substitutions at the 3-position, such as the acetyl group, and their impact on biological activity.

Comparative Biological Activity of Pyridin-2(1H)-one Derivatives

The following table summarizes the in vitro inhibitory activities of selected pyridin-2(1H)-one derivatives against various protein kinases implicated in cancer progression. The data highlights the influence of different substituents on the pyridinone core.

Compound ID Core Scaffold Key Substitutions Target Kinase IC50 (µM) Reference
1 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one4-HIGF-1R>10[2]
2 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one4-(2-aminoethyl)IGF-1R0.048[2]
3 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one4-(2-(dimethylamino)ethyl)IGF-1R0.019[2]
4a 5-(benzylidene)thiazolidine-2,4-dione3-(trifluoromethyl)benzylidenePim-10.013[3]
14q Pyridin-2(1H)-oneComplex substitutionsTRKANot specified[4]
Compound 4c O-alkyl pyridineComplex substitutionsPIM-10.110
Compound 4f O-alkyl pyridineComplex substitutionsPIM-10.095

SAR Summary:

  • Substitution at the 4-position of the pyridone ring: As demonstrated in the IGF-1R inhibitors (compounds 1-3), the introduction of amine-containing side chains at the 4-position significantly enhances inhibitory potency.[2] This suggests that this position can be modified to improve interactions with the solvent-exposed region of the kinase active site.

  • Substitutions on appended ring systems: For Pim-1 inhibitors, substitutions on the benzylidene ring of the thiazolidine-2,4-dione scaffold have a profound effect on activity. The trifluoromethyl group in compound 4a is associated with high potency.[3]

  • General trends: The presence of hydrogen bond donors and acceptors is crucial for interaction with the kinase hinge region. The pyridine nucleus is a key feature in many kinase inhibitors.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle:

The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using methods such as fluorescence, luminescence, or radioactivity.[5][6]

Materials:

  • Target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]

  • Detection reagent (specific to the chosen assay format)

  • Multi-well plates (e.g., 96- or 384-well)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase, substrate, and diluted test compound to the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Add the detection reagent and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[5]

MTT Assay for Cell Viability

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to an untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Key Kinase Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases targeted by pyridin-2(1H)-one derivatives.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor PLCg PLCγ TRK_Receptor->PLCg PI3K PI3K TRK_Receptor->PI3K RAS RAS TRK_Receptor->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival Neurite_Outgrowth Neurite Outgrowth & Differentiation ERK->Neurite_Outgrowth PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription BAD BAD PIM1->BAD Phosphorylation p21 p21/p27 PIM1->p21 Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression IGF1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2_Sos Grb2/SOS Shc->Grb2_Sos AKT AKT PI3K->AKT RAS_MAPK RAS-MAPK Pathway Grb2_Sos->RAS_MAPK Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation RAS_MAPK->Proliferation Experimental_Workflow Compound_Synthesis Compound Synthesis (Pyridin-2(1H)-one Derivatives) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT) (IC50 Determination) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of 3-acetylpyridin-2(1H)-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides disposal procedures for 3-acetylpyridine, a compound structurally related to 3-acetylpyridin-2(1H)-one. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers, scientists, and drug development professionals should use this information as a guideline and consult with their institution's Environmental Health and Safety (EHS) officer for specific disposal instructions for this compound.

This guide furnishes essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for 3-acetylpyridine, which may be similar to this compound.

PropertyValueReference
Molecular FormulaC₇H₇NO[1][2]
Molecular Weight121.14 g/mol [1][2]
Boiling Point220 °C (428 °F)[3]
Melting Point11 - 13 °C (52 - 55 °F)[3]
Density1.102 g/cm³ at 25 °C (77 °F)[3]
UN Number2810[1][4]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always handle the chemical inside a certified chemical fume hood.[4]

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.[2]

    • A lab coat.

  • Ensure an eyewash station and safety shower are readily accessible.[4]

2. Waste Collection and Segregation:

  • Do not dispose of this compound down the drain.[2][4][5]

  • Do not mix with other waste streams unless explicitly instructed by your EHS department.

  • Collect all waste containing this compound (e.g., unused product, contaminated consumables) in a designated, properly labeled, and sealed waste container.[2][4]

3. Waste Container Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste."

  • The label should include:

    • The full chemical name: this compound.

    • The approximate concentration and quantity of the waste.

    • Hazard pictograms (e.g., toxic).

    • The date of accumulation.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2]

  • Provide the disposal company with a copy of the Safety Data Sheet for 3-acetylpyridine (as a proxy for this compound).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-acetylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols and logistical plans for handling 3-acetylpyridin-2(1H)-one in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.

Disclaimer: Limited safety data is available for this compound. The following recommendations are primarily based on the safety profile of the closely related compound, 3-acetylpyridine. It is crucial to conduct a thorough risk assessment before beginning any work with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

3-Acetylpyridine is classified as toxic if swallowed and causes skin irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.

Core Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6]To prevent eye contact which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber with a thickness >0.3 mm for extended contact).[2]To prevent skin contact, which can cause irritation and potential systemic toxicity.[1]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[2][4]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if there is a risk of inhalation.[4][5]To minimize exposure to vapors or mists, which may cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_weigh Weigh/Dispense Chemical prep_fumehood->handle_weigh In Fume Hood handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Put on all required PPE as specified in the table above.

    • Ensure that the chemical fume hood is functioning correctly before starting any work.[2]

  • Handling :

    • All handling of this compound, including weighing and transferring, must be done inside a chemical fume hood to minimize inhalation exposure.[2][4]

    • Avoid contact with skin, eyes, and clothing.[4][6]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][4]

    • The storage area should be locked up.[1]

Disposal Plan: Managing Waste Safely

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

Disposal Decision Pathway

start Waste Generated is_concentrated Concentrated or Heavily Contaminated? start->is_concentrated is_sharps Contaminated Sharps? is_concentrated->is_sharps No concentrated_waste Dispose as Hazardous Waste in a Labeled, Sealed Container is_concentrated->concentrated_waste Yes is_ppe Contaminated PPE? is_sharps->is_ppe No sharps_container Place in Sharps Container for Hazardous Waste is_sharps->sharps_container Yes ppe_bag Double-bag and Dispose as Hazardous Waste is_ppe->ppe_bag Yes

Caption: Decision-making process for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation :

    • Do not empty any this compound waste into drains.[6][7]

    • Concentrated or unused material, as well as heavily contaminated items, must be treated as hazardous waste.[3]

  • Containerization :

    • Place all waste into a clearly labeled, leak-proof, and compatible hazardous waste container.[3]

    • Keep the waste container tightly closed when not in use.[2][4]

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Include relevant hazard symbols (e.g., "Toxic").

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed professional waste disposal service.[3][6]

    • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[6]

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure.

Exposure RouteFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor/physician.[1] Do NOT induce vomiting.[5]
If on Skin Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if skin irritation occurs.[1][2]
If in Eyes Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention.
If Inhaled Remove the person to fresh air and keep them in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[5] Seek immediate medical attention.

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for hazardous waste disposal.[2][4] Anyone involved in the cleanup must wear appropriate PPE, including respiratory protection.[2]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.